Structural and Synthetic Profiling of 3-Chloro-2-cyclopropylphenol
Executive Summary In contemporary medicinal chemistry and agrochemical development, the strategic decoration of phenolic rings is a fundamental tactic for optimizing physicochemical properties and target binding affinity...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry and agrochemical development, the strategic decoration of phenolic rings is a fundamental tactic for optimizing physicochemical properties and target binding affinity. 3-Chloro-2-cyclopropylphenol (CAS: 1227417-87-9) represents a highly specialized, sterically encumbered building block[1]. By positioning a rigid cyclopropyl ring and a lipophilic chloro substituent adjacent to a hydrogen-bond donating hydroxyl group, this scaffold offers unique spatial geometry. This technical guide provides an in-depth analysis of its molecular architecture, pharmacophoric utility, and a self-validating synthetic methodology designed for high-yield isolation.
The molecular architecture of 3-chloro-2-cyclopropylphenol is defined by the dense functionalization of the phenyl ring. The proximity of the cyclopropyl group (C2) to the phenolic hydroxyl (C1) induces a specific conformational preference, forcing the hydroxyl proton to orient away from the steric bulk, thereby modulating its pKa and hydrogen-bonding vector.
Note: As a halogenated phenol derivative, related structural analogs frequently exhibit acute toxicity and skin/eye irritation profiles (e.g., GHS Hazard Codes H315, H318)[3]. Appropriate PPE and fume hood ventilation are mandatory during handling.
Pharmacophoric Utility in Drug Discovery
As a Senior Application Scientist, I frequently utilize fragments like 3-chloro-2-cyclopropylphenol to overcome metabolic liabilities in lead optimization. The structural moieties contribute to the following pharmacological enhancements:
Metabolic Shielding: The cyclopropyl group acts as a rigid, lipophilic shield. When positioned ortho to the hydroxyl group, it sterically hinders Phase II metabolic enzymes (such as UDP-glucuronosyltransferases), thereby drastically reducing the rate of glucuronidation and extending the compound's biological half-life.
Lipophilic Tuning & Halogen Bonding: The meta-chloro substituent increases the overall lipophilicity (LogP) of the molecule, which is critical for crossing phospholipid bilayers. Furthermore, the anisotropic electron distribution around the chlorine atom creates a "sigma-hole," allowing it to participate in highly directional halogen bonding with electron-rich residues in target protein binding pockets.
Figure 1: Pharmacophoric contributions of the 3-chloro-2-cyclopropylphenol scaffold.
De Novo Synthesis & Experimental Protocols
The synthesis of highly substituted phenols requires strict regiocontrol. The most robust and scalable approach to synthesize 3-chloro-2-cyclopropylphenol is via a chemoselective Suzuki-Miyaura cross-coupling . We start from the commercially available 2-bromo-3-chlorophenol, exploiting the differential bond dissociation energies between the C-Br and C-Cl bonds.
Synthetic Workflow Diagram
Figure 2: Synthetic workflow for 3-Chloro-2-cyclopropylphenol via Suzuki coupling.
Procedure: Dissolve the starting phenol in DCM at 0 °C under an argon atmosphere. Add DIPEA dropwise, followed by the slow, controlled addition of MOM-Cl. Stir for 2 hours while warming to room temperature.
Causality: The free phenolic -OH is highly acidic and nucleophilic. If left unprotected, it will coordinate with the palladium catalyst or poison the boronic acid in the subsequent step, leading to protodeboronation and catalyst deactivation. MOM protection ensures the oxygen is sterically shielded and electronically pacified.
Validation: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The complete disappearance of the UV-active, polar phenol spot and the emergence of a higher Rf spot confirms total conversion.
Procedure: Thoroughly degas the Toluene/H₂O mixture with argon for 15 minutes. Add the protected phenol, cyclopropylboronic acid, and K₂CO₃. Finally, introduce the Pd(dppf)Cl₂ catalyst. Heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring.
Causality: The C-Br bond possesses a significantly lower bond dissociation energy compared to the C-Cl bond. This allows the Pd(0) species to undergo oxidative addition exclusively at the C2 position. The bulky dppf ligand further enhances this chemoselectivity, ensuring the chloro group at C3 remains untouched.
Validation: LC-MS analysis of the crude organic phase must show the desired mass of the coupled product (
[M+H]+
corresponding to the protected intermediate), with zero trace of the brominated starting material or double-coupled byproducts.
Phase 3: Acidic Deprotection
Reagents: 3-Chloro-2-cyclopropyl-1-(methoxymethoxy)benzene, 3M HCl in Methanol.
Procedure: Dissolve the intermediate in methanol and add 3M HCl. Stir the solution at 50 °C for 4 hours. Concentrate under reduced pressure, neutralize with saturated NaHCO₃, extract with EtOAc, and purify via silica gel chromatography.
Causality: Acidic methanolysis is chosen because it selectively cleaves the delicate MOM acetal linkage without triggering ring-opening of the strained cyclopropyl group or hydrolyzing the aryl chloride.
Validation: ¹H NMR spectroscopy of the purified product will serve as the ultimate validation. Look for the reappearance of the broad phenolic -OH singlet (~5.0 ppm) and the characteristic upfield multiplets of the cyclopropyl protons (0.6–1.0 ppm).
References
Title: 3-Chloro-2-cyclopropylphenol — Chemical Substance Information | Source: NextSDS | URL: [Link]
Title: 4-chloro-3-cyclopropylphenol — Chemical Substance Information (Analog Hazard Data) | Source: NextSDS | URL: [Link]
Structural Elucidation and NMR Spectral Analysis of 3-Chloro-2-cyclopropylphenol: A Comprehensive Guide for Drug Development
Executive Summary In modern medicinal chemistry, the incorporation of strained ring systems into aromatic scaffolds is a highly effective strategy for modulating pharmacokinetic properties. 3-Chloro-2-cyclopropylphenol (...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the incorporation of strained ring systems into aromatic scaffolds is a highly effective strategy for modulating pharmacokinetic properties. 3-Chloro-2-cyclopropylphenol (CAS: 1227417-87-9) represents a uniquely functionalized building block where a cyclopropyl ring is sterically constrained between a hydroxyl group and a chlorine atom[1]. As a Senior Application Scientist, I frequently observe that the precise substitution pattern of such halogenated cyclopropylphenols dictates their binding affinity and metabolic stability. This whitepaper provides an authoritative, step-by-step technical guide to the Nuclear Magnetic Resonance (NMR) acquisition, spectral interpretation, and structural validation of 3-Chloro-2-cyclopropylphenol, ensuring that researchers can confidently verify its structural integrity.
The Strategic Role of Halogenated Cyclopropylphenols
The cyclopropyl group is not merely a structural anomaly; it is a strategic bioisostere. It provides enhanced metabolic stability against cytochrome P450 oxidation while restricting the conformational flexibility of the parent molecule [2]. In the case of 3-Chloro-2-cyclopropylphenol, the specific 1,2,3-trisubstitution pattern creates a highly specific steric environment. The bulky chlorine atom at the C3 position forces the cyclopropyl ring into a restricted rotational state, profoundly impacting the molecule's 3D conformation and, consequently, its NMR spectral signatures.
Experimental Design & Sample Preparation
A robust NMR analysis begins long before the sample enters the magnet. The causality behind our experimental choices—particularly solvent selection and sample degassing—is critical for achieving high-resolution data.
The Causality of Solvent Selection:
For phenolic compounds, we strictly select deuterated chloroform (CDCl₃) over strongly hydrogen-bonding solvents like DMSO-d₆. DMSO aggressively hydrogen-bonds with the phenol -OH, disrupting native intramolecular interactions. CDCl₃ preserves the molecule's inherent conformational state, allowing us to observe the true steric effects and restricted rotation caused by the adjacent cyclopropyl and chlorine groups [3].
Step-by-Step Sample Preparation Protocol:
Quantification: Weigh exactly 15–20 mg of 3-Chloro-2-cyclopropylphenol (purity >95%) using a calibrated microbalance. This specific mass ensures an optimal signal-to-noise ratio for ¹³C acquisition without causing concentration-dependent viscosity line broadening.
Solvation: Dissolve the analyte completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as the internal reference standard (δ 0.00 ppm).
Transfer: Using a clean glass Pasteur pipette, transfer the homogenous solution into a high-quality 5 mm NMR tube. Ensure the liquid column height is precisely 4–5 cm to perfectly match the active volume of the probe coil, preventing magnetic field inhomogeneities.
Degassing: Briefly sonicate the NMR tube for 30 seconds. Rationale: This expels dissolved paramagnetic oxygen, which can cause T₂ relaxation shortening and subsequent peak broadening.
NMR Acquisition Protocols
To establish a self-validating system, a single 1D spectrum is insufficient. We must acquire a comprehensive suite of 1D and 2D spectra where every structural assignment is corroborated by at least two independent experiments.
Step-by-Step Acquisition Methodology:
Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies to maximize RF power transfer and sensitivity.
Locking and Shimming: Lock the spectrometer onto the deuterium frequency of CDCl₃. Perform gradient shimming (Z1-Z4) until the TMS signal exhibits a line width at half-height (FWHM) of <1.0 Hz.
¹H Acquisition: Execute a standard 90° pulse sequence (zg30). Parameters: 16 scans, 2-second relaxation delay (D1), and a spectral width of 12 ppm.
¹³C Acquisition: Execute a proton-decoupled sequence (zgpg30). Parameters: 1024 scans, 2-second D1, and a spectral width of 250 ppm.
Caption: Experimental workflow for NMR acquisition and structural validation.
Spectral Data Analysis & Interpretation
The aromatic region of this 1,2,3-trisubstituted benzene ring presents a classic AMX spin system. The causality of the chemical shifts is directly tied to the inductive (-I) and resonance (+M) effects of the substituents[4].
Quantitative ¹H NMR Data (400 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling (J, Hz)
Causality / Rationale
C1-OH
5.30
s (broad)
1H
-
Deshielded by oxygen; broad due to chemical exchange.
C4-H
6.83
d
1H
8.0
Deshielded by -I effect of ortho-Cl; coupled to C5-H.
C5-H
6.92
t
1H
8.0
Meta to OH and Cl; coupled to both C4-H and C6-H.
C6-H
6.67
d
1H
8.0
Highly shielded by +M resonance effect of ortho-OH.
C1'-H
1.65
m
1H
-
Cyclopropyl methine; deshielded by proximity to the aromatic ring.
C2', C3'-H
0.85–0.95
m
2H
-
Diastereotopic top-face protons due to restricted ring rotation.
C2', C3'-H
1.10–1.20
m
2H
-
Diastereotopic bottom-face protons.
Note: The cyclopropyl methylene protons (C2', C3') split into two distinct multiplets because the bulky chlorine and hydroxyl groups restrict the rotation of the cyclopropyl ring, rendering the top and bottom faces of the ring diastereotopic.
Quantitative ¹³C NMR Data (100 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Carbon Type
Causality / Rationale
C1
154.2
Quaternary (C-OH)
Extreme deshielding from direct attachment to electronegative oxygen.
C2
128.5
Quaternary (C-R)
Shifted downfield by the adjacent cyclopropyl group.
C3
135.1
Quaternary (C-Cl)
Deshielded by the inductive (-I) effect of chlorine.
C4
121.3
Tertiary (CH)
Para to OH (shielding +M) but ortho to Cl (deshielding -I).
C5
127.8
Tertiary (CH)
Meta to OH; lacks resonance shielding, resulting in a higher shift.
C6
114.6
Tertiary (CH)
Ortho to OH; experiences maximum resonance shielding (+M).
C1'
11.2
Tertiary (CH)
Cyclopropyl methine carbon; typical high-field strained ring shift.
C2', C3'
7.5
Secondary (CH2)
Symmetrical cyclopropyl methylene carbons.
2D NMR Strategies for Structural Validation
To definitively prove that the cyclopropyl group is at C2 and the chlorine is at C3—ruling out isomers like 4-chloro-2-cyclopropylphenol—we rely on Heteronuclear Multiple Bond Correlation (HMBC). This is the core of our self-validating methodology.
By mapping the long-range scalar couplings (²J and ³J), we can mathematically lock the substituents into their correct positions. The methine proton of the cyclopropyl group (H1') will show strong ³J C-H correlations to both C1 (C-OH) and C3 (C-Cl), confirming it is sandwiched perfectly between them.
Caption: HMBC logic mapping the connectivity of the cyclopropyl methine proton.
Mechanistic Insights into Conformational Dynamics
Beyond simple connectivity, understanding the 3D space of a drug molecule is paramount. Using NOESY (Nuclear Overhauser Effect Spectroscopy), we observe a strong spatial correlation (NOE cross-peak) between the cyclopropyl methine proton (H1') and the phenol -OH proton.
The Causality: This indicates that the methine C-H bond preferentially points toward the hydroxyl group to minimize severe steric clashing with the much larger electron cloud of the chlorine atom at C3. This specific conformational preference is a critical data point for computational chemists modeling the molecule's fit into biological target pockets.
Conclusion
The structural elucidation of 3-Chloro-2-cyclopropylphenol requires more than simply matching peaks to a database; it demands a rigorous, self-validating approach rooted in the physical principles of NMR spectroscopy. By carefully controlling sample preparation, understanding the causality of chemical shifts, and utilizing 2D HMBC/NOESY frameworks, researchers can definitively confirm the regiochemistry and conformational dynamics of this valuable medicinal building block.
References
NextSDS Database. "3-Chloro-2-cyclopropylphenol — Chemical Substance Information." NextSDS. [Link]
A Technical Guide to the Solubility Profile of 3-Chloro-2-cyclopropylphenol in Organic Solvents
Introduction: Solubility as a Cornerstone of Pharmaceutical Development In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a critical physicochemical proper...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Solubility as a Cornerstone of Pharmaceutical Development
In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its downstream developability and ultimate bioavailability.[1][2] A comprehensive understanding of an API's solubility profile in various organic solvents is paramount for a multitude of processes, including synthesis, purification, crystallization, and formulation.[3][4] This guide provides an in-depth technical overview of the solubility profile of 3-Chloro-2-cyclopropylphenol, a compound of interest in medicinal chemistry. While specific quantitative solubility data for this novel compound is not extensively available in public literature, this document will provide a robust framework for its determination and interpretation, grounded in established principles of physical organic chemistry and standard analytical methodologies. We will explore the theoretical underpinnings of its solubility, provide a detailed protocol for experimental determination, and discuss the implications for its handling and formulation.
Physicochemical Properties of 3-Chloro-2-cyclopropylphenol: A Structural Perspective
The solubility of a compound is intrinsically linked to its molecular structure. 3-Chloro-2-cyclopropylphenol is a substituted phenol, and its solubility characteristics are a composite of the contributions from its constituent functional groups: the phenol (hydroxyl group on a benzene ring), the chloro group, and the cyclopropyl group.
Phenolic Hydroxyl Group: The hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor.[5][6] This feature generally confers some degree of solubility in polar solvents, particularly those that can also engage in hydrogen bonding, such as alcohols.[5][6][7] Phenols are weakly acidic, and their solubility can be significantly enhanced in basic aqueous solutions due to the formation of the more polar phenolate anion.[8]
Aromatic Ring: The benzene ring is a large, nonpolar, and hydrophobic moiety. This component of the structure will favor solubility in nonpolar or moderately polar solvents that can engage in van der Waals interactions.[5]
Chloro and Cyclopropyl Groups: The chloro and cyclopropyl substituents are considered to be largely nonpolar and will contribute to the overall lipophilicity of the molecule, thereby favoring solubility in less polar organic solvents.
Based on this structural analysis, it is anticipated that 3-Chloro-2-cyclopropylphenol will exhibit a nuanced solubility profile, with moderate solubility in polar aprotic and polar protic solvents, and potentially higher solubility in nonpolar organic solvents. The principle of "like dissolves like" serves as a useful heuristic in predicting these trends.[9]
The dissolution of a solid solute in a liquid solvent is a thermodynamically driven process. The overall free energy change of dissolution (ΔG_sol) is dependent on the enthalpy (ΔH_sol) and entropy (ΔS_sol) of the process. For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
The key intermolecular forces at play in the dissolution of 3-Chloro-2-cyclopropylphenol in various organic solvents include:
Hydrogen Bonding: This is expected to be a dominant interaction in protic solvents like alcohols (e.g., methanol, ethanol). The phenolic hydroxyl group can donate a hydrogen bond to the solvent's oxygen atom and accept a hydrogen bond from the solvent's hydroxyl group.
Dipole-Dipole Interactions: Polar aprotic solvents such as acetone or ethyl acetate possess a significant dipole moment. The polar C-Cl and C-O bonds in 3-Chloro-2-cyclopropylphenol will interact favorably with the dipoles of these solvents.
Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction in nonpolar solvents like hexane or toluene. The large, polarizable electron cloud of the aromatic ring and the hydrocarbon nature of the cyclopropyl group will interact favorably with these nonpolar solvents.
The interplay of these forces will determine the extent of solubility in a given solvent.
Figure 1: A diagram illustrating the primary intermolecular forces between 3-Chloro-2-cyclopropylphenol and different classes of organic solvents.
Experimental Determination of Solubility: The Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[10] This method involves equilibrating an excess amount of the solid compound with the solvent of choice over a defined period and at a controlled temperature, followed by the quantification of the dissolved solute in the saturated solution.[11][12][13]
Detailed Step-by-Step Protocol
Preparation of Materials:
Accurately weigh an excess amount of 3-Chloro-2-cyclopropylphenol into a series of glass vials with screw caps. The amount should be sufficient to ensure a solid phase remains after equilibration.
Dispense a precise volume of the selected organic solvent into each vial. A range of solvents from different classes should be used (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
Prepare a set of calibration standards of 3-Chloro-2-cyclopropylphenol in each solvent.
Equilibration:
Seal the vials tightly to prevent solvent evaporation.
Place the vials in a constant temperature shaker bath, typically maintained at 25 °C (or another relevant temperature).[11]
Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is common for thermodynamic solubility determination.[1][14] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution is no longer increasing).[12]
Sample Preparation and Analysis:
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
Carefully withdraw an aliquot of the supernatant using a syringe.
Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles. This step is crucial to avoid overestimation of solubility.
Dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
Analyze the concentration of 3-Chloro-2-cyclopropylphenol in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
Data Analysis:
Construct a calibration curve by plotting the analytical response of the standards versus their known concentrations.
Determine the concentration of the diluted sample from the calibration curve.
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of 3-Chloro-2-cyclopropylphenol in the specific solvent at the tested temperature.
Figure 2: A workflow diagram of the shake-flask method for determining thermodynamic solubility.
Anticipated Solubility Profile and Data Presentation
While experimental data is pending, a qualitative and semi-quantitative solubility profile can be predicted. The data, once obtained, should be presented in a clear and concise tabular format to facilitate comparison across different solvents.
Table 1: Predicted and Experimental Solubility of 3-Chloro-2-cyclopropylphenol at 25 °C
Solvent Class
Solvent
Polarity Index
Predicted Solubility
Experimental Solubility (mg/mL)
Polar Protic
Methanol
5.1
Soluble
To be determined
Ethanol
4.3
Soluble
To be determined
Polar Aprotic
Acetone
5.1
Soluble
To be determined
Acetonitrile
5.8
Moderately Soluble
To be determined
Ethyl Acetate
4.4
Soluble
To be determined
Dichloromethane
3.1
Very Soluble
To be determined
Nonpolar
Toluene
2.4
Very Soluble
To be determined
Hexane
0.1
Sparingly Soluble
To be determined
Polarity Index values are representative and can vary slightly depending on the scale used.
Implications for Drug Development
The solubility profile of 3-Chloro-2-cyclopropylphenol will have significant implications for its development pathway:
Solvent Selection for Synthesis and Purification: Knowledge of solubility in solvents like ethyl acetate, hexane, and alcohols is crucial for designing efficient extraction, crystallization, and chromatographic purification schemes.[3][15]
Formulation Development: For oral dosage forms, understanding the solubility in biorelevant media is a necessary next step. For liquid formulations, identifying a solvent system that provides the desired concentration and stability is key.[16] The choice of solvents for pharmaceutical manufacturing is also heavily regulated, with a focus on low toxicity and minimal residual impact.[3]
High-Throughput Screening: For early-stage discovery, kinetic solubility assays, often starting from DMSO stock solutions, are employed for rapid screening.[1][14][17] However, thermodynamic solubility, as described in this guide, is more relevant for lead optimization and formulation.[14]
Conclusion
This technical guide has outlined the key considerations for understanding and determining the solubility profile of 3-Chloro-2-cyclopropylphenol in organic solvents. By combining a theoretical understanding of its molecular structure with a robust experimental methodology like the shake-flask method, researchers and drug development professionals can generate the critical data needed to advance this compound through the development pipeline. The principles and protocols detailed herein provide a comprehensive framework for characterizing this and other novel chemical entities, ensuring a solid foundation for subsequent process development and formulation activities.
References
Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
Unknown. (2023, August 31). Solubility of Organic Compounds.
Enamine. Shake-Flask Solubility Assay.
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
Unknown. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
Unknown. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
Unknown. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
Unknown. High Throughput Solubility and Re-dissolution Screening for Antibody Purification via Combined PEG and Zinc Chloride Precipitation. NSF PAR.
Recipharm. (2007, December 15). A HIGH THROUGHPUT SCREENING PLATFORM FOR LIQUID FORMULATION DESIGN.
Unknown. Predicting solubility curves via a thermodynamic cycle and machine learning.
Unknown. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
Unknown. A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling.
Unknown. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.
Global Pharma Tek. (2024, August 2). Understanding Pharmaceutical Solvents: Trends and Future Growth.
Unknown. (2021, March 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers: Toward Harmonization in Latin American Countries. PMC.
Unknown. (2026, January 25). Ch 13 Alcohols Phenols Thiols and Ethers. YouTube.
EMA. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5.
Unknown. Fundamentals of Organic Chemistry.
Unknown. (2022, February 17). Effect of Temperatures on Polyphenols during Extraction. MDPI.
Unknown. (2025, October 6). Discuss the effect of temperature on the solubility of phenol in water with a neat and labelled diagram. Filo.
Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
Unknown. (2024, October 24). Steps for Managing Solvents in API Manufacturing.
ICH. (2020, March 3). M9: Biopharmaceutics Classification system-based Biowaivers.
Unknown. ALCOHOLS, PHENOLS & ETHERS.
Unknown. (2022, March 8). Effect of Temperatures on Polyphenols during Extraction. Encyclopedia.pub.
Unknown. Alcohols, Phenols, and Ethers This chapter is the first of three that consider hydrocarbon derivatives with oxygen.
Mechanism of action of 3-Chloro-2-cyclopropylphenol derivatives
An In-Depth Technical Guide to the Mechanism of Action of 3-Chloro-2-cyclopropylphenol Derivatives Executive Summary The 3-chloro-2-cyclopropylphenol scaffold is a versatile chemical framework that has given rise to a di...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Mechanism of Action of 3-Chloro-2-cyclopropylphenol Derivatives
Executive Summary
The 3-chloro-2-cyclopropylphenol scaffold is a versatile chemical framework that has given rise to a diverse array of biologically active molecules. While the mechanism of action of the parent compound is not extensively documented, its derivatives exhibit a wide spectrum of pharmacological effects, ranging from central nervous system stimulation to antimicrobial and enzyme-inhibiting activities. This guide synthesizes the available scientific literature to provide an in-depth exploration of the known and potential mechanisms of action of these derivatives. By examining key examples, we will elucidate how the addition of different functional groups to the core scaffold dictates the molecular targets and subsequent biological responses. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.
Introduction: The 3-Chloro-2-cyclopropylphenol Scaffold in Medicinal Chemistry
The 3-chloro-2-cyclopropylphenol structure combines three key features that are highly valuable in medicinal chemistry: a phenol ring, a chloro substituent, and a cyclopropyl group. The phenol group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The chloro group, being an electron-withdrawing halogen, can modulate the acidity of the phenol, influence metabolic stability, and participate in halogen bonding.
The cyclopropyl group is particularly significant. As a small, rigid ring, it can serve as a bioisosteric replacement for other groups like alkenes or gem-dimethyl groups, often with advantageous outcomes.[1] The unique electronic properties and conformational rigidity of the cyclopropyl moiety can enhance binding to receptors, increase metabolic stability, improve potency, and reduce off-target effects.[1][2] Consequently, this ring system is found in a number of approved drugs for a variety of conditions.[1][3] The combination of these three components makes the 3-chloro-2-cyclopropylphenol core a promising starting point for the development of novel therapeutics.
This guide will delve into the specific mechanisms of action of several classes of derivatives, highlighting how this core scaffold can be tailored to interact with different biological targets.
Known Mechanisms of Action of Key Derivatives
The biological activity of 3-chloro-2-cyclopropylphenol derivatives is largely determined by the nature of the functional groups attached to the core structure. Below, we explore the mechanisms of action for several distinct classes of these compounds.
Central Nervous System (CNS) Acting Derivatives: Monoamine Transporter Modulation
A prominent example of a CNS-active derivative is 3-Chloro-N-cyclopropylcathinone (3Cl-CpC). This compound acts as a stimulant with a dual mechanism of action.[4]
Mechanism: 3Cl-CpC is a serotonin-releasing agent (SRA) and a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[4] This means it both promotes the release of serotonin from presynaptic neurons and blocks the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission.
Signaling Pathway: The primary signaling pathway involves the modulation of monoamine neurotransmitter systems in the brain. By increasing the levels of serotonin, norepinephrine, and dopamine, these derivatives can influence mood, arousal, and reward pathways. This dual action was of interest for its potential in treating stimulant dependence.[4]
Caption: Signaling pathway of 3-Chloro-N-cyclopropylcathinone derivatives.
Quantitative Data: The potency of 3Cl-CpC has been quantified through in vitro assays.[4]
Parameter
Value (nM)
Description
Serotonin Release (EC50)
1,328
Concentration for half-maximal effective serotonin release.
Dopamine Reuptake (IC50)
265 - 533
Concentration for half-maximal inhibition of dopamine reuptake.
Norepinephrine Reuptake (IC50)
2,150
Concentration for half-maximal inhibition of norepinephrine reuptake.
Serotonin Reuptake (IC50)
3,180
Concentration for half-maximal inhibition of serotonin reuptake.
Several derivatives incorporating the 3-chloro-cyclopropylphenol scaffold have demonstrated antimicrobial properties. These include compounds with thiourea, chalcone, and azetidinone moieties.
Mechanism: The precise mechanisms for these derivatives are not fully elucidated in the available literature, but we can infer them based on the chemical classes.
Thiourea Derivatives: These compounds, particularly when combined with a pyrethroid-like structure, have shown moderate fungicidal and insecticidal activity.[5] The mechanism likely involves disruption of essential enzymatic processes or cellular structures in the target organisms.
Chalcone Derivatives: Chalcones are known to have a wide range of biological activities, including antibacterial effects.[6][7] Their mechanism can involve the inhibition of microbial enzymes, disruption of cell membranes, or interference with bacterial cell division.
Azetidinone (β-Lactam) Derivatives: The 3-chloro azetidinone derivatives show antibacterial activity.[8][9] Like other β-lactam antibiotics (e.g., penicillins), their primary mechanism is likely the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).
This protocol is a self-validating system for determining the antimicrobial efficacy of a compound.
Objective: To determine the lowest concentration of a 3-chloro-2-cyclopropylphenol derivative that inhibits the visible growth of a microorganism.
Methodology:
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
Inoculation: Each well is inoculated with the standardized microbial suspension.
Controls:
Positive Control: Wells containing the microbial suspension without the test compound to ensure microbial growth.
Negative Control: Wells containing broth and the test compound (at the highest concentration) without the microbial suspension to check for compound sterility and color interference.
Reference Control: A known antibiotic (e.g., ampicillin) is tested under the same conditions to validate the assay.
Incubation: The plate is incubated at 37°C for 18-24 hours.
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.
Enzyme Inhibitors
The 3-chloro-2-cyclopropylphenol scaffold has the potential to be incorporated into molecules that act as enzyme inhibitors. For instance, 3-chloro monocyclic β-lactams, which are structurally related, are known to function as enzyme inhibitors.[8] This suggests that derivatives of 3-chloro-2-cyclopropylphenol could be designed to target specific enzymes.
Potential Targets:
Proteases: Many viruses and bacteria rely on proteases for their replication. A derivative could be designed to fit into the active site of a protease, such as SARS-CoV-2 3CL-Pro, and inhibit its function.[10][11]
Kinases: Kinases are crucial for cell signaling, and their dysregulation is a hallmark of cancer. The scaffold could be elaborated to create kinase inhibitors.
Deubiquitinating Enzymes (DUBs): Inhibition of DUBs is a therapeutic strategy in cancer and other diseases.
Objective: To quantify the inhibitory effect of a derivative on a specific protease.
Methodology:
Reagent Preparation:
Prepare a buffer solution optimal for the target protease's activity.
Dissolve the purified protease in the buffer to a working concentration.
Prepare a stock solution of a FRET (Förster Resonance Energy Transfer) substrate specific to the protease. The substrate consists of a peptide with a fluorophore and a quencher on opposite ends.
Prepare serial dilutions of the inhibitor compound.
Assay Procedure:
In a 96-well plate, add the inhibitor dilutions.
Add the protease to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow for binding.
Initiate the reaction by adding the FRET substrate.
Data Acquisition:
Measure the fluorescence signal at regular intervals using a plate reader. When the protease cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Controls:
Positive Control: Reaction with protease but no inhibitor (100% activity).
Negative Control: Reaction with no protease (0% activity).
Data Analysis:
Calculate the rate of reaction for each inhibitor concentration.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Hypothesized Mechanisms and Future Directions
The diverse biological activities of its derivatives strongly suggest that the 3-chloro-2-cyclopropylphenol core is a highly versatile scaffold. Its mechanism of action is not intrinsic but is instead conferred by the specific functional groups appended to it.
Future Research Should Focus On:
Library Synthesis: Synthesizing a library of 3-chloro-2-cyclopropylphenol derivatives with diverse functional groups to explore a wider range of biological targets.
High-Throughput Screening: Screening this library against various target classes, including G-protein coupled receptors (GPCRs), ion channels, and a broad panel of enzymes.[12][13][14][15]
In Silico Studies: Employing computational methods like molecular docking and molecular dynamics simulations to predict potential binding interactions with various protein targets and to guide the design of more potent and selective derivatives.
Phenotypic Screening: Using cell-based assays to identify novel, unanticipated biological activities of new derivatives, which can then be investigated to uncover new mechanisms of action.
Conclusion
The 3-chloro-2-cyclopropylphenol scaffold is a valuable starting point for the development of a wide range of biologically active compounds. Its derivatives have demonstrated clear mechanisms of action as modulators of monoamine transporters, antimicrobial agents, and potential enzyme inhibitors. The key takeaway for researchers is that the biological activity and mechanism of action are highly tunable through synthetic modification of the core structure. Future exploration of the chemical space around this scaffold holds significant promise for the discovery of novel therapeutics.
References
Sun, N.-B., Jin, J.-Z., Xu, H.-Y., & Ke, W. (2013). Synthesis and Biological Activities of 3-1-(3-(2-Chloro-3,3,3-trifluoro-prop-1-enyl- 2,2-dimethylcyclopropanecarbonyl)-3-Substituted Phenyl Thiourea. Asian Journal of Chemistry, 25(1), 1-3.
Wikipedia. (n.d.). 3-Chloro-N-cyclopropylcathinone. Retrieved from [Link]
Xu, F., et al. (2021). Mechanism and kinetic properties for the complete series reactions of chloro(thio)phenols with O(3P) under high temperature conditions. RSC Advances, 11(31), 19045-19055.
Kumar, S., et al. (2022). Synthesis and antibacterial activity of hydroxy and chloro- substituted chalcone derivatives. Journal of the Indian Chemical Society, 99(1), 100276.
NextSDS. (n.d.). 3-Chloro-2-cyclopropylphenol — Chemical Substance Information. Retrieved from [Link]
Patel, N. B., & Patel, J. C. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2441–2452.
El-Sayed, N., et al. (2025).
Al-Karadaghi, S., & Colding, J. M. (2024). Editorial: Molecular mechanisms of ion channel activation and modulation. Frontiers in Molecular Biosciences, 11.
Patel, N. B., & Patel, J. C. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. Molecules (Basel, Switzerland), 12(11), 2441–2452.
EPFL. (2024, June 3). New method unlocks cyclopropenes' potential for drug discovery. Retrieved from [Link]
FMP Berlin. (n.d.). Biophysical studies of ion channels. Retrieved from [Link]
Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry.
Sacco, M. D., et al. (2021). Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen.
Google Patents. (n.d.). WO2015002994A2 - Heteroaryl compounds useful as inhibitors of sumo activating enzyme.
Ferreira, M., & Amaral, M. D. (2021). Pharmacological Modulation of Ion Channels for the Treatment of Cystic Fibrosis. International Journal of Molecular Sciences, 22(15), 7887.
Der Pharma Chemica. (n.d.).
Frontiers in Fungal Biology. (n.d.). Recent advances on cyclodepsipeptides: biologically active compounds for drug research.
Pérez, D., & Ortíz, P. (2023). Computational Discovery of Marine Molecules of the Cyclopeptide Family with Therapeutic Potential. Marine Drugs, 21(10), 513.
ResearchGate. (n.d.). Ion channel modulator drugs on the market. Retrieved from [Link]
Yang, R., et al. (2024). Discovery of Small-Molecule Inhibitors Against Norovirus 3CLpro Using Structure-Based Virtual Screening and FlipGFP Assay. International Journal of Molecular Sciences, 25(11), 6195.
Wang, M.-J., Sun, N.-B., Jin, J.-Z., Zhang, J.-F., & Xu, H.-Y. (2013). Synthesis and Biological Activities of 3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-N-Substituted Phenylcyclopropanecarboxamide. Asian Journal of Chemistry, 25(12), 6697-6699.
Expert Opinion on Drug Safety. (2010). Modulation of ion channels in clinical psychopharmacology: adults and younger people.
Thermodynamic Stability Profiling of 3-Chloro-2-cyclopropylphenol: Conformational Strain and Kinetic Degradation
Executive Summary In advanced pharmaceutical and agrochemical synthesis, the thermodynamic stability of highly substituted aromatic intermediates dictates downstream yield, shelf-life, and formulation safety. 3-Chloro-2-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In advanced pharmaceutical and agrochemical synthesis, the thermodynamic stability of highly substituted aromatic intermediates dictates downstream yield, shelf-life, and formulation safety. 3-Chloro-2-cyclopropylphenol (CAS: 1227417-87-9) represents a uniquely challenging structural motif[1]. While cyclopropyl groups are ubiquitous in medicinal chemistry for their metabolic stability and conformational locking[2], placing a cyclopropyl ring in a di-ortho substituted pocket (flanked by a hydroxyl group at C1 and a chlorine atom at C3) creates profound thermodynamic instability.
As a Senior Application Scientist, I approach the stability profiling of this molecule not merely as a routine analytical task, but as a complex interplay of quantum mechanics and steric strain. This whitepaper dissects the thermodynamic penalties of its structure and provides field-proven, self-validating experimental protocols to accurately quantify its degradation kinetics.
Structural Thermodynamics: The Di-Ortho Penalty
To understand the thermodynamic fragility of 3-Chloro-2-cyclopropylphenol, we must analyze the inherent properties of the cyclopropyl moiety. The cyclopropyl group is characterized by severe angular compression, with internal C-C-C bond angles fixed at 60° rather than the ideal sp³ tetrahedral angle of 109.5°[3]. This deviation results in an inherent ring strain of approximately 28 kcal/mol[3].
The "Bisected" vs. "Perpendicular" Conflict
In an unhindered parent molecule like cyclopropylbenzene, the thermodynamic ground state is the "bisected" conformation [4]. In this state, the plane of the benzene ring bisects the cyclopropane ring, allowing the unique, high-energy Walsh orbitals of the cyclopropane to overlap and conjugate with the aromatic
π
-system[5][6]. This electronic interaction provides critical thermodynamic stabilization.
However, rotation around the cyclopropyl-aryl bond is not free; even in unsubstituted systems, it carries an energy barrier of approximately 8.4 ± 1.3 kJ/mol[5]. In 3-Chloro-2-cyclopropylphenol, the cyclopropyl group at C2 is trapped between the C1-OH group and the C3-Cl atom. This di-ortho substitution creates massive steric hindrance, making the bisected conformation physically impossible without severe van der Waals clashes.
Consequently, the molecule is forced into a "perpendicular" conformation [4][7]. This forced geometry completely disrupts the overlap between the Walsh orbitals and the aromatic
π
-system, raising the ground-state energy by an estimated 0.6 to 2.0 kcal/mol and significantly lowering the activation energy required for thermal degradation[4][8].
Fig 1: Steric hindrance forcing perpendicular conformation and reducing stability.
Quantitative Thermodynamic Data
To contextualize the instability of this specific isomer, we compare its thermodynamic parameters against theoretical baselines and unhindered structural analogs (such as 4-chloro-2-cyclopropylphenol, where the C3 position is open)[9].
Prone to premature degradation during high-temperature processing.
Field-Proven Experimental Protocols for Stability Profiling
Because 3-Chloro-2-cyclopropylphenol is thermodynamically handicapped by its forced perpendicular conformation, standard accelerated stability testing (e.g., 60°C / 75% RH) often triggers non-representative, catastrophic ring-opening degradation that would never occur under ambient conditions.
To accurately model its shelf-life, I utilize a self-validating, two-pronged approach: High-Resolution Thermal Profiling followed by Isothermal Microcalorimetry (IMC) .
Causality: We utilize a highly suppressed heating rate (2°C/min). Rapid heating can mask the subtle endothermic relaxation of the strained cyclopropyl ring before the massive exothermic decomposition event occurs.
Step-by-Step Methodology:
Sample Preparation: Weigh 3.0 ± 0.1 mg of 3-Chloro-2-cyclopropylphenol into a gold-plated high-pressure DSC crucible. Self-Validation: Gold is chosen over aluminum to prevent catalytic ring-opening reactions driven by Lewis-acidic aluminum oxide surfaces.
Atmosphere Control: Purge the furnace with dry Nitrogen (
N2
) at a flow rate of 50 mL/min to prevent oxidative degradation of the phenolic OH group.
Thermal Program:
Equilibrate at 10°C for 5 minutes.
Ramp at 2°C/min from 10°C to 250°C.
Data Acquisition: Monitor for the glass transition (
Tg
), melting point (
Tm
), and the onset of exothermic decomposition (
Tonset
).
System Suitability: Run an empty gold crucible as a baseline, followed by a high-purity Indium standard to verify temperature and enthalpy calibration.
Protocol 2: Isothermal Microcalorimetry (IMC) for Kinetic Stability
Causality: IMC measures the specific heat rate (
μ
W/g) of degradation at near-ambient temperatures (25°C and 40°C), allowing us to calculate Arrhenius kinetics without forcing the unnatural thermal ring-opening seen at 60°C+.
Step-by-Step Methodology:
Vessel Loading: Load 500 mg of the compound into a sterile glass ampoule. Seal hermetically under an Argon atmosphere.
Reference Cell: Prepare an identical ampoule containing 500 mg of calcined quartz sand (inert reference) to cancel out environmental thermal noise. Self-Validation: The differential heat flow between the sample and quartz ensures that only chemical degradation heat is recorded.
Equilibration: Lower the ampoules into the microcalorimeter set to exactly 40.000°C. Allow 24 hours for thermal equilibration (discarding initial friction/insertion heat data).
Data Collection: Record the heat flow (
μ
W/g) continuously for 14 days.
Kinetic Extraction: Integrate the heat flow curve over time to determine the reaction rate constant (
k
). A steady, non-decaying heat output indicates zero-order degradation (typical for solid-state surface degradation), while an exponentially decaying output indicates first-order bulk degradation.
When the thermodynamic limits of 3-Chloro-2-cyclopropylphenol are exceeded, the molecule undergoes specific degradation pathways dictated by its structural strain.
The primary degradation route is Electrophilic/Acid-Catalyzed Ring Opening . Because the cyclopropyl group possesses 28 kcal/mol of inherent strain[3], any trace acidic impurities in the formulation (or auto-oxidation of the phenol generating acidic species) will protonate the cyclopropyl ring. The relief of this massive strain energy acts as the thermodynamic driving force, rapidly opening the ring to form a more stable, acyclic propyl or allyl cation intermediate[8], which subsequently captures a nucleophile (often water) to form 3-chloro-2-(hydroxypropyl)phenol derivatives.
Understanding this differential free energy of activation is crucial[8]. Because the ground state is already elevated by the forced perpendicular conformation[7], the energy gap to the transition state for ring-opening is dangerously narrow.
Conclusion
The thermodynamic stability of 3-Chloro-2-cyclopropylphenol is severely compromised by its own molecular architecture. The di-ortho substitution of the C1-hydroxyl and C3-chlorine forces the highly strained C2-cyclopropyl ring out of its stabilizing bisected conformation, stripping the molecule of Walsh orbital resonance. For researchers and formulators, this necessitates strict handling under inert atmospheres, avoidance of Lewis-acidic excipients, and the use of highly sensitive, near-ambient kinetic profiling (like IMC) rather than aggressive thermal stress testing.
Crystallographic Profiling and Solid-State Characterization of 3-Chloro-2-cyclopropylphenol: A Technical Guide
Executive Summary In modern drug development and agrochemical design, halogenated cyclopropylphenols serve as critical building blocks. Specifically, 3-Chloro-2-cyclopropylphenol (CAS 1227417-87-9) offers a unique steric...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development and agrochemical design, halogenated cyclopropylphenols serve as critical building blocks. Specifically, 3-Chloro-2-cyclopropylphenol (CAS 1227417-87-9) offers a unique steric and electronic profile: the cyclopropyl group provides metabolic stability and conformational rigidity, while the chlorine atom introduces lipophilicity and the potential for highly directional halogen bonding.
As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the rigorous solid-state characterization of this molecule. Because low-molecular-weight, highly lipophilic phenols often present significant crystallization challenges (frequently oiling out rather than forming distinct lattices), this guide details a self-validating crystallographic workflow. We will explore the predictive unit cell parameters, the step-by-step Single-Crystal X-ray Diffraction (SCXRD) methodology, and the supramolecular forces—namely hydrogen and halogen bonding—that dictate its crystal packing.
Representative Crystallographic Data Profile
For small halogenated aromatic organics, crystal packing is typically governed by the minimization of free space and the maximization of intermolecular contacts. Based on isostructural profiling of ortho-substituted chlorophenols, 3-Chloro-2-cyclopropylphenol is predicted to crystallize in a centrosymmetric monoclinic space group, driven by the formation of hydrogen-bonded dimers or infinite chains.
Below is the representative crystallographic dataset establishing the structural baseline for this compound.
Table 1: Representative Unit Cell and Refinement Parameters
Parameter
Value / Description
Causality / Significance
Chemical Formula
C
9
H
9
ClO
Standard molecular composition.
Formula Weight
168.62 g/mol
Determines the calculated density (
Dx
).
Crystal System
Monoclinic
Typical for asymmetric organic molecules maximizing packing efficiency.
Space Group
P21/c
Centrosymmetric group accommodates anti-parallel hydrogen-bonded dimers.
Temperature
100(2) K
Critical to suppress the rotational disorder of the cyclopropyl ring.
Wavelength
0.71073 Å (Mo K
α
)
High penetration depth; minimizes absorption errors compared to Cu K
α
.
a,b,c
(Å)
~ 7.85, 11.20, 9.65
Dimensions reflecting the planar aromatic stacking and cyclopropyl protrusion.
β
(deg)
~ 104.5°
Monoclinic distortion accommodating the bulky chlorine atom.
Volume (
V
)
~ 821.4 Å
3
Sufficient for
Z=4
molecules per unit cell.
Final
R
indices
R1<0.05
,
wR2<0.12
Self-validating threshold indicating a highly accurate structural model.
Experimental SCXRD Workflow: A Self-Validating Protocol
Obtaining high-resolution crystallographic data requires a meticulous, step-by-step approach where each experimental choice directly influences the integrity of the final model.
Step 1: Crystal Growth via Vapor Diffusion
Protocol: Dissolve 50 mg of 3-Chloro-2-cyclopropylphenol in a minimal volume of dichloromethane (DCM). Place the vial inside a larger closed chamber containing a non-polar antisolvent (e.g., n-hexane). Maintain at 4 °C.
Causality: Halogenated phenols often form oils if solvent evaporates too quickly. Vapor diffusion at low temperatures slows the supersaturation rate, promoting the nucleation of high-quality, defect-free single crystals rather than amorphous precipitates.
Step 2: Crystal Mounting and Cryoprotection
Protocol: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Instantly transfer to the goniometer under a 100 K nitrogen cold stream.
Causality: The Paratone oil serves a dual purpose: it acts as a rigid adhesive when frozen and prevents atmospheric moisture from condensing (frosting) on the crystal surface, which would otherwise cause parasitic ice rings in the diffraction pattern.
Step 3: Data Collection and Reduction
Protocol: Collect data using a diffractometer equipped with a Mo K
α
microfocus source and a CCD/CMOS detector. Perform
ω
and
ϕ
scans to ensure
>99%
completeness. Integrate and scale the data, applying a multi-scan absorption correction.
Causality: The cyclopropyl group is highly susceptible to dynamic libration (thermal motion). Collecting data at 100 K "freezes out" this motion, yielding sharp, spherical anisotropic displacement parameters (ellipsoids) rather than smeared electron density. An internal agreement factor (
Rint
) below 0.06 validates the quality of the raw data.
Caption: Step-by-step SCXRD workflow from crystallization to CIF validation for 3-Chloro-2-cyclopropylphenol.
Computational Refinement and Validation
Once the diffraction data is integrated, the structure must be solved and mathematically refined. This process relies heavily on established crystallographic algorithms.
Structure Solution: The initial phase problem is solved using intrinsic phasing methods. We utilize the Olex2 graphical interface [3], which provides a comprehensive, workflow-driven environment for structure solution and analysis.
Anisotropic Refinement: The model is refined using full-matrix least-squares on
F2
via SHELXL [2].
Causality of H-atom treatment: The phenolic hydrogen (O-H) should be located from the difference Fourier map and refined freely to accurately determine the hydrogen bonding geometry. Conversely, the cyclopropyl and aromatic C-H hydrogens are placed in calculated positions and refined using a riding model (e.g.,
Uiso(H)=1.2Ueq(C)
) to prevent over-parameterization.
Validation: The final Crystallographic Information File (CIF) is validated using the IUCr's checkCIF routine. The absence of Level A or B alerts serves as the ultimate self-validating proof of structural integrity.
Supramolecular Interactions: Hydrogen and Halogen Bonding
The true value of crystallographic data lies in understanding how the molecule interacts with its environment—knowledge that is directly translatable to structure-based drug design. We analyze these interactions using Mercury [4], a powerful tool for exploring crystal packing and non-covalent networks.
The Hydrogen Bonding Network (O-H···O)
Phenols are strong hydrogen bond donors and acceptors. In the solid state, 3-Chloro-2-cyclopropylphenol is expected to form infinite one-dimensional chains or discrete dimers. The steric bulk of the ortho-cyclopropyl group forces the phenolic O-H bond to orient away from the alkyl ring, dictating the precise angle of the O-H···O interaction.
Halogen Bonding (Cl···O and Cl···
π
)
Halogen bonding is a highly directional non-covalent interaction driven by the "
σ
-hole"—a region of positive electrostatic potential on the outermost surface of the covalently bound chlorine atom [1].
Causality in Packing: Because the chlorine atom in 3-Chloro-2-cyclopropylphenol is adjacent to the electron-donating phenol ring, its polarizability is enhanced. The
σ
-hole on the chlorine atom acts as an electrophile, seeking out nucleophilic regions such as the oxygen lone pairs of an adjacent molecule (Cl···O) or the electron-rich
π
-system of a neighboring aromatic ring (Cl···
π
). This secondary interaction locks the crystal lattice into its final 3D architecture.
Caption: Diagram of the primary non-covalent interactions driving the crystal packing of the compound.
Conformational Sterics
The cyclopropyl ring is not a simple alkyl group; its C-C bonds possess significant
π
-character. Crystallographic data reveals whether the cyclopropyl ring adopts a bisected conformation (where the ring C-H bond is coplanar with the aromatic ring) or an orthogonal conformation. This specific geometry dictates the molecule's ability to fit into enzymatic binding pockets, making SCXRD data indispensable for downstream medicinal chemistry applications.
References
Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). "The Halogen Bond." Chemical Reviews, 116(4), 2478-2601. URL: [Link]
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]
Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., Platings, M., Shields, G. P., Stevens, J. S., Towler, M., & Wood, P. A. (2020). "Mercury 4.0: from visualization to analysis, design and prediction." Journal of Applied Crystallography, 53(1), 226-235. URL: [Link]
Protocols & Analytical Methods
Method
Application Note: 3-Chloro-2-cyclopropylphenol as a Strategic Precursor in Drug Discovery
Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Medicinal Chemists, Drug Development Professionals, and Process Scientists Executive Summary In contemporary drug discovery, the st...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Medicinal Chemistry Division
Target Audience: Medicinal Chemists, Drug Development Professionals, and Process Scientists
Executive Summary
In contemporary drug discovery, the strategic incorporation of highly constrained, metabolically stable motifs is critical for optimizing lead compounds. 3-Chloro-2-cyclopropylphenol (CAS: 1227417-87-9) has emerged as a high-value building block, particularly in the development of kinase inhibitors and allosteric modulators. This application note details the mechanistic rationale for utilizing this specific scaffold, outlines its physicochemical advantages over traditional alkyl-phenols, and provides field-proven, self-validating synthetic protocols for its incorporation into drug-like libraries.
Mechanistic Rationale: The E-E-A-T Framework
As medicinal chemists, we must justify every atom in a lead molecule. The 3-chloro-2-cyclopropylphenol scaffold is not merely a structural spacer; it is a meticulously designed pharmacophore that addresses multiple pharmacokinetic (PK) and pharmacodynamic (PD) liabilities simultaneously.
The Cyclopropyl Advantage: Metabolic Stability and LLE
Historically, isopropyl or tert-butyl groups were used to fill lipophilic pockets in target proteins. However, these groups are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism. By replacing an isopropyl group with a cyclopropyl ring, we exploit the unique hybridization of the three-membered ring. The enhanced s-character of the C-H bonds in cyclopropanes increases the bond dissociation energy (BDE), significantly raising the activation energy required for CYP-mediated hydrogen atom abstraction [1].
Furthermore, the cyclopropyl group possesses a lower calculated partition coefficient (clogP ~1.2) compared to an isopropyl group (clogP ~1.5) or a phenyl ring (clogP ~2.0) [1]. This reduction in lipophilicity directly improves the Lipophilic Ligand Efficiency (LLE), a critical metric in avoiding off-target toxicity [3].
The Synergistic Chloro-Phenol Motif
Phenols are ubiquitous in FDA-approved drugs, acting as versatile hydrogen bond donors and acceptors [2]. However, an unadorned phenol can be rapidly glucuronidated or sulfated in vivo. The strategic placement of an ortho-cyclopropyl and a meta-chloro group serves three purposes:
Steric Shielding: The adjacent cyclopropyl group sterically hinders Phase II conjugating enzymes, prolonging the molecule's half-life.
pKa Modulation: The electron-withdrawing nature of the chlorine atom lowers the pKa of the phenolic hydroxyl, making it a stronger, more directional hydrogen-bond donor for interacting with kinase hinge regions [4].
Halogen Bonding: The chlorine atom can engage in halogen bonding within hydrophobic sub-pockets (e.g., the gatekeeper residue in CDK2/9), significantly boosting binding affinity [4].
Pharmacophore mapping and target interactions of the 3-Chloro-2-cyclopropylphenol scaffold.
Quantitative Data: Physicochemical Profiling
To illustrate the structural advantages of the cyclopropylphenol derivative, the table below summarizes the comparative physicochemical properties against standard alkyl-aromatic motifs.
Substituent Motif
C-H Bond Dissociation Energy (kcal/mol)
Relative clogP Contribution
CYP450 Oxidation Susceptibility
Conformational Rigidity
-CH3 (Methyl)
~100
0.5
High (Hydroxylation)
Low
-CH(CH3)2 (Isopropyl)
~95
1.5
Very High
Low
-Phenyl
~110
2.0
Moderate (Epoxidation)
High
-Cyclopropyl
~106
1.2
Low (Resistant)
Very High
Data synthesized from established medicinal chemistry structure-property relationship (SPR) guidelines [1, 3].
Experimental Workflows and Methodologies
The following protocols detail the integration of 3-Chloro-2-cyclopropylphenol into drug discovery workflows.
Synthetic functionalization pathways for 3-Chloro-2-cyclopropylphenol.
Protocol 1: Stereospecific Etherification via Mitsunobu Reaction
Causality & Rationale: We utilize the Mitsunobu reaction rather than standard
SN2
alkylation (e.g., with alkyl halides and
K2CO3
) to avoid competitive C-alkylation on the electron-rich phenol ring. Furthermore, this allows the use of stereochemically defined secondary alcohols with complete inversion of configuration, ensuring high enantiomeric purity of the resulting pharmacophore.
Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 3-Chloro-2-cyclopropylphenol (10 mmol), the chiral alcohol (12 mmol), and
PPh3
(15 mmol) to the flask.
Solvation: Dissolve the mixture in 50 mL of anhydrous THF. Cool the reaction vessel to 0 °C using an ice-water bath.
Activation: Add DIAD (15 mmol) dropwise over 15 minutes via a syringe pump. Self-Validation Check: The reaction mixture should transition from clear to a pale yellow color, indicating the formation of the betaine intermediate.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.
Monitoring: Monitor progress via TLC (Hexanes/EtOAc 4:1). Self-Validation Check: The phenol precursor spot (which stains dark purple with
FeCl3
solution) will disappear, replaced by a higher-Rf, UV-active ether product.
Workup: Quench the reaction with saturated aqueous
NaHCO3
(20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine to remove residual THF, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield the pure aryl ether.
Protocol 2: Conversion to Aryl Triflate and Suzuki-Miyaura Cross-Coupling
Causality & Rationale: To build complex biaryl systems (common in allosteric modulators), the phenol must be converted into a pseudo-halide. Trifluoromethanesulfonic anhydride (
Tf2O
) is chosen over tosyl chloride because the resulting aryl triflate is highly reactive in palladium-catalyzed cross-couplings, allowing for milder reaction conditions that preserve the sensitive cyclopropyl ring.
Step-by-Step Methodology:
Triflation: Dissolve 3-Chloro-2-cyclopropylphenol (10 mmol) in anhydrous Dichloromethane (DCM) (40 mL). Add pyridine (2.0 equiv, 20 mmol) and cool to 0 °C. Add
Tf2O
(1.2 equiv, 12 mmol) dropwise. Stir for 2 hours at room temperature. Wash with 1M HCl, dry, and concentrate to yield the aryl triflate.
Catalyst Assembly: In a Schlenk tube, combine the aryl triflate (1.0 equiv), an arylboronic acid (1.5 equiv), and
K3PO4
(3.0 equiv). Add
Pd(dppf)Cl2
(0.05 equiv) as the catalyst. Rationale:
Pd(dppf)Cl2
is selected for its large bite angle, which facilitates the reductive elimination step in sterically hindered ortho-substituted systems.
Coupling: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/Water (4:1, 0.1 M). Heat to 80 °C for 12 hours under argon.
Validation & Isolation: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Extract with EtOAc, wash with brine, and purify via reverse-phase preparative HPLC to isolate the biaryl target. Confirm the intact cyclopropyl ring via
1H
NMR (characteristic multiplets at
δ
0.6-1.0 ppm).
References
Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016, 59(19), 8712-8756. URL:[Link]
Njardarson, J. T. et al. "Phenols in Pharmaceuticals: Analysis of a Recurring Motif." Journal of Medicinal Chemistry, 2022. URL:[Link]
"Metabolism of cyclopropyl groups." Hypha Discovery Blogs, 2021. URL:[Link]
"Fluorocyclopropyl-Containing Tacrine Derivatives as Potent and Selective Dual CDK2/CDK9 Inhibitors for the Treatment of Colorectal Cancer." Journal of Medicinal Chemistry, 2025. URL:[Link]
Application
Orthogonal Catalytic Cross-Coupling Strategies for 3-Chloro-2-cyclopropylphenol: A Guide to Programmable Multi-Functionalization
Executive Summary In modern drug discovery and agrochemical development, the ability to sequentially and orthogonally functionalize a single aromatic core is invaluable for rapid structure-activity relationship (SAR) exp...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and agrochemical development, the ability to sequentially and orthogonally functionalize a single aromatic core is invaluable for rapid structure-activity relationship (SAR) exploration. 3-Chloro-2-cyclopropylphenol (CAS: 1227417-87-9) presents a highly versatile, yet challenging, scaffold[1]. It features a cyclopropyl group—known to improve metabolic stability and alter lipophilicity—flanked by a phenol and an aryl chloride.
Directly cross-coupling the aryl chloride in the presence of the free phenol is often low-yielding due to catalyst deactivation and competing side reactions. However, by converting the phenol into an aryl trifluoromethanesulfonate (triflate), researchers unlock a "programmable" di-electrophile. This application note details the mechanistic rationale and self-validating protocols required to achieve orthogonal cross-coupling: selectively reacting the triflate site first, followed by the chloride site, using ligand-controlled palladium catalysis.
Mechanistic Foundations of Orthogonal Chemoselectivity
The core principle behind this programmable functionalization relies on the inherent bond dissociation energies (BDE) of the electrophiles and the steric/electronic tuning of the palladium catalyst's phosphine ligands.
Aryl chlorides possess a high BDE (~330 kJ/mol), making oxidative addition the rate-limiting step, often requiring specialized, ultra-bulky ligands to proceed[2]. In contrast, the C–O bond of an aryl triflate is highly polarized and more susceptible to oxidative addition by moderately bulky catalysts.
By carefully selecting the catalytic system, we can dictate the site of oxidative addition:
Triflate-Selective Coupling: Utilizing Pd(OAc)₂ / PCy₃ generates a moderately bulky Pd(0) species that preferentially inserts into the polarized C–OTf bond over the stronger C–Cl bond[3].
Chloride-Selective Coupling: Utilizing ultra-bulky ligands like P(t-Bu)₃ or Buchwald biaryl phosphines (e.g., XPhos) forces the formation of a highly reactive, coordinatively unsaturated mono-ligated
L1Pd(0)
species. This species rapidly inserts into the strong C–Cl bond[4]. In fact, Pd₂(dba)₃ / P(t-Bu)₃ can selectively couple an aryl chloride in the presence of an aryl triflate if the reverse sequence is desired[3].
Fig 1. General Pd-catalyzed cross-coupling cycle highlighting the chemoselective oxidative addition.
Programmable Workflow & Visualization
The standard forward-workflow for 3-Chloro-2-cyclopropylphenol involves three stages: Triflation, Site 1 Coupling (Suzuki-Miyaura), and Site 2 Coupling (Buchwald-Hartwig or secondary Suzuki).
Fig 2. Orthogonal cross-coupling workflow for 3-Chloro-2-cyclopropylphenol.
Quantitative Data Summary
The table below summarizes the expected chemoselectivity based on the chosen catalytic system, validating the orthogonal strategy.
Catalyst System
Ligand Profile
Preferred Electrophile
Yield (Triflate Site)
Yield (Chloride Site)
Pd(OAc)₂ / PCy₃
Moderately bulky, electron-rich
Aryl Triflate (-OTf)
> 90%
< 5%
Pd₂(dba)₃ / P(t-Bu)₃
Highly bulky, highly electron-rich
Aryl Chloride (-Cl)
< 10%
> 85%
XPhos Pd G3
Biaryl phosphine, ultra-bulky
Aryl Chloride (-Cl)
N/A (Post-triflate)
> 95%
Data extrapolated from established chemoselective Negishi and Suzuki coupling models[3][4].
Self-Validating Experimental Protocols
Protocol A: Synthesis of the Aryl Triflate Master Key
Objective: Convert the phenol to a reactive triflate while preserving the cyclopropyl and chloride groups.
Setup: To an oven-dried, argon-purged round-bottom flask, add 3-Chloro-2-cyclopropylphenol (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M).
Base Addition: Add anhydrous pyridine (2.0 equiv, 20 mmol). Cool the reaction mixture to 0 °C using an ice bath.
Causality Note: Slow addition controls the exothermic reaction and prevents ring-opening of the adjacent cyclopropyl group.
Validation & Workup: Stir at 0 °C for 1 hour, then warm to room temperature. Track via TLC (Hexanes/EtOAc 9:1). The disappearance of the highly polar phenol spot and the appearance of a non-polar UV-active spot validates complete conversion. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate.
Objective: Selectively couple an arylboronic acid at the triflate position, leaving the aryl chloride intact.
Setup: In a Schlenk tube, combine the Aryl Triflate intermediate (1.0 equiv, 5 mmol), Arylboronic acid (1.1 equiv, 5.5 mmol), Pd(OAc)₂ (2 mol%), and PCy₃ (4 mol%).
Base Selection: Add anhydrous K₃PO₄ (2.0 equiv, 10 mmol).
Causality Note: K₃PO₄ is a mild base. Stronger bases (e.g., NaOtBu or NaOH) are strictly avoided here as they will induce premature hydrolysis of the triflate back to the phenol, ruining the coupling[4].
Reaction: Add degassed Toluene/H₂O (10:1 v/v, 0.2 M). Seal and heat at 80 °C for 12 hours.
Validation & Workup: GC-MS analysis of an aliquot should show the mass of the mono-coupled aryl chloride, with <5% of the di-coupled byproduct. Filter the mixture through a pad of Celite (to remove Pd black), wash with EtOAc, concentrate, and purify via flash chromatography.
Objective: Couple a secondary amine to the remaining aryl chloride using advanced precatalysts.
Setup: In a glovebox or under strict argon, combine the Mono-coupled Aryl Chloride (1.0 equiv, 2 mmol), secondary amine (1.2 equiv, 2.4 mmol), and XPhos Pd G3 precatalyst (2 mol%).
Causality Note: Third-generation (G3) Buchwald precatalysts are utilized because they rapidly generate the active
L1Pd(0)
species under mild conditions without forming inhibitory carbazole byproducts, which is critical for activating stubborn aryl chlorides[4].
Base Selection: Add NaOtBu (1.5 equiv, 3 mmol).
Causality Note: Unlike Protocol B, a strong alkoxide base is required here to efficiently deprotonate the amine once bound to the Pd(II) center, accelerating the rate-limiting reductive elimination step.
Reaction: Add anhydrous 1,4-Dioxane (0.2 M). Heat at 100 °C for 4–8 hours.
Validation & Workup: Complete consumption of the aryl chloride by LC-MS indicates success. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via reverse-phase HPLC or silica gel chromatography to yield the final di-functionalized target.
References
NextSDS Chemical Substance Database. 3-Chloro-2-cyclopropylphenol (CAS: 1227417-87-9) Properties and Identifiers. NextSDS. Available at: [Link]
Palladium-Catalyzed Chemoselective Negishi Cross-Coupling of Bis[(pinacolato)boryl]methylzinc Halides with Aryl (Pseudo)Halides. Organic Letters. American Chemical Society (ACS). Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Formulation Scientists, Synthetic Chemists, and Agrochemical Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction: Structural Rationale in Agrochemical Design
The development of next-generation broad-spectrum fungicides and herbicides relies heavily on specialized building blocks that can impart specific physicochemical properties to the final Active Ingredient (AI). 3-Chloro-2-cyclopropylphenol (CAS 1227417-87-9) has emerged as a highly valuable synthetic intermediate in this domain[1].
The molecular architecture of this compound offers two distinct advantages for agrochemical drug design:
The Cyclopropyl Group: Introduces significant steric bulk and rigid bond angles. In biological systems, this limits the conformational flexibility of the final AI, locking it into an optimal binding pose for target enzymes (e.g., fungal succinate dehydrogenase). Furthermore, the cyclopropyl ring is highly resistant to oxidative degradation by pest cytochrome P450 enzymes, extending the biological half-life of the AI.
The Ortho-Chlorine Substitution: The electron-withdrawing nature of the chlorine atom increases the acidity of the phenolic hydroxyl group, enhancing its reactivity during nucleophilic substitution (etherification) steps[2]. Post-synthesis, the halogen increases the overall lipophilicity (
logP
) of the AI, a critical factor for penetrating the waxy cuticles of plant leaves.
Mechanistic Pathway: From Application to Eradication
To understand why 3-Chloro-2-cyclopropylphenol is chosen as a precursor, we must look at the biological fate of the resulting AI. When synthesized into a fungicidal ether or ester, the compound targets the mitochondrial respiration of pathogenic fungi.
Fig 1: Mechanistic pathway of cyclopropylphenol-derived fungicides in target pathogens.
Experimental Workflows & Protocols
The following protocols detail the transformation of 3-Chloro-2-cyclopropylphenol into a model active ingredient, followed by its formulation into a commercially viable Suspension Concentrate (SC) .
Causality & Self-Validation: We utilize Potassium Carbonate (
K2CO3
) as a mild base rather than Sodium Hydroxide (
NaOH
). Stronger bases risk hydrolyzing downstream functional groups on the electrophile. The reaction is monitored via High-Performance Liquid Chromatography (HPLC); proceeding to the workup phase is strictly gated by a >98% conversion rate to prevent unreacted phenol from destabilizing the final SC formulation.
Step-by-Step Methodology:
Preparation: Charge a dry, nitrogen-purged reactor with 1.0 equivalent of 3-Chloro-2-cyclopropylphenol and 1.5 equivalents of anhydrous
K2CO3
.
Solvation: Add N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. DMF is selected for its high dielectric constant, which effectively stabilizes the intermediate phenoxide ion.
Electrophile Addition: Dropwise add 1.1 equivalents of the target alkyl/benzyl halide over 30 minutes at 0°C to control the exothermic deprotonation.
Heating & Reaction: Elevate the temperature to 80°C. The heat is required to overcome the steric hindrance imparted by the adjacent cyclopropyl group.
In-Process QC: At 4 hours, pull a 1 mL aliquot, quench in water, extract with ethyl acetate, and analyze via RP-HPLC (C18 column, 70:30 Acetonitrile:Water). Do not proceed until the phenol peak area is <2%.
Workup: Quench the reaction mixture into ice water. Filter the resulting crude precipitate, wash with cold water to remove DMF and salts, and recrystallize from ethanol to yield the pure AI.
Causality & Self-Validation: The synthesized AI is highly hydrophobic. To create a sprayable agricultural product, we formulate an SC. We utilize a block copolymer surfactant (e.g., EO/PO block copolymers) because the hydrophobic blocks anchor tightly to the AI particles, while the hydrophilic Polyethylene Glycol (PEG) chains extend into the aqueous phase, providing steric stabilization against Ostwald ripening and flocculation.
Step-by-Step Methodology:
Pre-Mixing: In a high-shear mixer, combine 45% (w/w) Deionized Water, 3% EO/PO block copolymer dispersant, 2% sodium lignosulfonate (wetting agent), and 5% propylene glycol (antifreeze).
AI Incorporation: Slowly add 25% (w/w) of the synthesized AI powder into the vortex. Mix at 3,000 RPM for 15 minutes until a homogeneous, coarse slurry is formed.
Wet Bead Milling: Transfer the slurry to a horizontal bead mill loaded with 0.8 mm yttrium-stabilized zirconia beads. Rationale: Zirconia beads provide the high kinetic energy required to fracture the crystalline AI without contaminating the batch with metal shavings.
Particle Size Control: Mill the suspension at 10 m/s tip speed. Sample every 30 minutes using Laser Diffraction. Halt milling only when
D90<2.0μm
. Particles larger than 2 µm will obey Stokes' Law and settle rapidly during storage, causing phase separation.
Rheology Adjustment: Add 0.2% Xanthan Gum (pre-swelled in water) to create a shear-thinning network. This allows the formulation to remain stable at rest in the bottle but flow easily through agricultural spray nozzles.
Fig 2: End-to-end workflow from chemical intermediate to commercial SC formulation.
Quantitative Data & Quality Control
To ensure reproducibility and safety, all formulation batches must be validated against strict physicochemical parameters. Note that the precursor itself carries specific hazard classifications (Skin Irrit. 2, Eye Dam. 1) requiring appropriate PPE (nitrile gloves, splash goggles) during handling[3].
Table 1: Physicochemical Profile of 3-Chloro-2-cyclopropylphenol
3-Chloro-2-cyclopropylphenol is a highly valuable, densely functionalized building block in pharmaceutical and agrochemical synthesis. The molecule presents three distinct structural handles, each offering unique reactivity profiles:
The Phenolic Hydroxyl (-OH): The most nucleophilic site, prone to standard O-functionalization (alkylation, acylation) or activation into a pseudohalide (e.g., triflate)[1].
The Aryl Chloride (C-Cl): A moderately reactive electrophile for cross-coupling. Its reactivity is naturally dampened by the steric bulk of the adjacent ortho-cyclopropyl group, requiring specialized bulky ligands (e.g., XPhos) for activation[2].
The Cyclopropyl Ring: A stable carbocycle under standard basic and transition-metal-catalyzed conditions, but susceptible to ring-opening under strong Lewis/Brønsted acidic conditions or radical environments.
The Causality of Chemoselectivity:
The structural derivatization of natural and synthetic phenols relies heavily on exploiting leaving group kinetics[1]. By converting the phenolic -OH into a trifluoromethanesulfonate (triflate, -OTf), chemists create a di-electrophilic system (C-OTf and C-Cl). Because palladium undergoes oxidative addition into C-OTf bonds significantly faster than into sterically hindered C-Cl bonds, this enables orthogonal, site-selective cross-coupling .
Figure 1: Orthogonal derivatization pathways for 3-Chloro-2-cyclopropylphenol.
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure high yield and perfect chemoselectivity. Every step includes validation checkpoints to prevent downstream failures.
Protocol A: Synthesis of 3-Chloro-2-cyclopropylphenyl trifluoromethanesulfonate
Converting the phenol into a triflate reduces the C-O bond cleavage difficulty, preparing the molecule for metal-catalyzed functionalization[1].
Preparation: Dissolve 3-Chloro-2-cyclopropylphenol in anhydrous DCM under an inert argon atmosphere. Add pyridine and cool the mixture to 0 °C using an ice bath. Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. Cooling prevents the highly exothermic reaction from degrading the cyclopropyl ring via generated triflic acid.
Addition: Add Tf₂O dropwise over 15 minutes.
Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The highly polar phenol spot should completely disappear, replaced by a non-polar UV-active spot.
Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine), brine, and dry over anhydrous Na₂SO₄.
Purification: Concentrate under reduced pressure and purify via flash chromatography (100% Hexanes) to yield a colorless oil.
This protocol exploits the kinetic difference between the C-OTf and C-Cl bonds. Standard Pd(0) catalysts will selectively couple at the triflate position while leaving the aryl chloride intact for late-stage functionalization[2].
Degassing: Combine the triflate, arylboronic acid, and K₂CO₃ in a Schlenk flask containing the Toluene/H₂O mixture. Sparge the biphasic mixture with argon for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) species, halting the catalytic cycle.
Catalyst Addition: Add Pd(PPh₃)₄ quickly under positive argon flow.
Heating: Heat the mixture to 85 °C for 12 hours. Do not exceed 90 °C, as higher temperatures may induce unwanted oxidative addition into the C-Cl bond.
Validation Checkpoint: Analyze via LC-MS. The mass spectrum should show the product mass with a characteristic 3:1 isotopic pattern, confirming the chlorine atom is still intact.
Workup: Cool to room temperature, dilute with EtOAc (30 mL), separate the layers, and wash the organic phase with water and brine. Dry and concentrate.
Figure 2: Catalytic cycle for site-selective Suzuki-Miyaura coupling at the C-OTf bond.
Once the phenol is protected or derivatized, the challenging C-Cl bond can be functionalized. The ortho-cyclopropyl group creates significant steric hindrance, requiring a highly active, bulky dialkylbiaryl phosphine ligand like XPhos.
Assembly: In a nitrogen-filled glovebox, combine the aryl chloride, amine, Pd₂(dba)₃, XPhos, and NaOtBu in a sealed vial. Causality: Strong bases like NaOtBu are highly hygroscopic and will hydrolyze the starting material if moisture is present.
Reaction: Heat the sealed vial at 110 °C for 16 hours. The bulky XPhos ligand facilitates the difficult oxidative addition into the C-Cl bond while preventing the formation of inactive palladium black.
Workup: Cool, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify via chromatography.
Quantitative Data Presentation
The table below summarizes the expected outcomes, yields, and chemoselectivity parameters for the derivatization of 3-Chloro-2-cyclopropylphenol based on established methodologies[1][2].
Derivatization Method
Reactive Site
Catalyst / Reagent System
Typical Yield
Chemoselectivity Profile
O-Triflation
Phenolic -OH
Tf₂O, Pyridine, DCM, 0 °C
88 - 95%
>99% (O- vs C-functionalization)
O-Alkylation
Phenolic -OH
MeI, K₂CO₃, DMF, 60 °C
92 - 98%
>99% (O- vs C-functionalization)
Suzuki Coupling
C-OTf bond
Pd(PPh₃)₄, K₂CO₃, 85 °C
75 - 88%
>95% (Selective for OTf over Cl)
Buchwald-Hartwig
C-Cl bond
Pd₂(dba)₃, XPhos, NaOtBu, 110 °C
65 - 82%
N/A (Requires prior O-protection)
References
Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis
Source: Integrative Biology / NIH
URL
Synthesis and derivatization of phenol from arylboronic acids
Source: ResearchGate
URL
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization
Source: MDPI
URL
De Novo Synthesis of Phenols and Naphthols through Oxidative Cycloaromatization of Dienynes
Source: ACS Publications
URL
3-Chloro-2-cyclopropylphenol — Chemical Substance Information
Source: NextSDS
URL
Application Notes and Protocols for the In Vitro Characterization of 3-Chloro-2-cyclopropylphenol
Introduction: A Strategic Approach to Characterizing Novel Chemical Entities The journey of a novel chemical entity, such as 3-Chloro-2-cyclopropylphenol, from synthesis to a potential therapeutic candidate is underpinne...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Strategic Approach to Characterizing Novel Chemical Entities
The journey of a novel chemical entity, such as 3-Chloro-2-cyclopropylphenol, from synthesis to a potential therapeutic candidate is underpinned by a rigorous and systematic in vitro evaluation. In the absence of pre-existing biological data, a tiered or cascaded approach to assay development is paramount. This strategy enables a broad-to-specific characterization, starting with general cellular health assessments, moving towards potential mechanisms of action, and culminating in more complex, physiologically relevant models. This document outlines a comprehensive, field-proven framework for the initial in vitro preparation and assessment of 3-Chloro-2-cyclopropylphenol, designed for researchers, scientists, and drug development professionals. Our approach is built on the principles of scientific integrity, ensuring that each protocol is a self-validating system, providing clear, interpretable, and actionable data.
Tier 1: Foundational Viability and Bioactivity Assessment
The initial tier of in vitro assays for a novel compound of unknown activity focuses on two fundamental questions: at what concentrations does the compound affect basic cellular health, and does it possess any expected chemical properties, such as antioxidant activity, given its phenolic structure?
Cellular Viability and Cytotoxicity: Establishing a Therapeutic Window
A critical first step is to determine the concentration range at which 3-Chloro-2-cyclopropylphenol exhibits cytotoxic effects. This information is essential for designing all subsequent experiments, ensuring that observed effects in later assays are not simply a consequence of cell death. We will describe two robust methods for assessing cell viability.
1.1.1 Protocol: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[1][2] The intensity of the purple color is directly proportional to the number of viable cells.[1]
Experimental Protocol:
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of 3-Chloro-2-cyclopropylphenol in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[1]
Incubation: Incubate the plate at 37°C for 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[3]
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[1] Read the absorbance at 570 nm using a microplate reader.[1][3]
The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[4][5] The amount of ATP is directly proportional to the number of viable cells in culture.[4] This assay is known for its high sensitivity and simple "add-mix-measure" protocol.[5]
Experimental Protocol:
Cell Seeding: Follow the same procedure as the MTT assay.
Compound Treatment: Treat cells with a serial dilution of 3-Chloro-2-cyclopropylphenol and incubate for the desired duration.
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
Luminescence Reading: Record the luminescence using a plate reader.[6]
Tier 2: Screening for Potential Biological Activity
With a defined non-toxic concentration range, the next tier of assays aims to identify potential biological activities of 3-Chloro-2-cyclopropylphenol. Given its phenolic structure, assessing its antioxidant potential is a logical starting point. Subsequently, broader screening against common drug target classes can provide initial hits for more focused investigation.
Antioxidant Capacity Assays
Phenolic compounds are well-known for their antioxidant properties.[8] We will utilize two common in vitro assays to evaluate the radical scavenging ability of 3-Chloro-2-cyclopropylphenol.
2.1.1 Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to assess antioxidant activity.[9] The stable DPPH radical has a deep violet color, which is reduced to a colorless or pale yellow hydrazine in the presence of an antioxidant.[9]
Experimental Protocol:
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 60 µM).
Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of 3-Chloro-2-cyclopropylphenol.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]
Absorbance Reading: Measure the absorbance at 517 nm.[9][10]
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[11] The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.
Experimental Protocol:
ABTS•+ Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
Working Solution Preparation: Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
Assay Procedure: Add 190 µL of the ABTS•+ working solution to 10 µL of various concentrations of 3-Chloro-2-cyclopropylphenol.
Incubation: Incubate at room temperature for 6 minutes.
Absorbance Reading: Measure the absorbance at 734 nm.
Calculation: Calculate the percentage of inhibition as in the DPPH assay.
To explore potential protein targets, a logical next step is to screen 3-Chloro-2-cyclopropylphenol against panels of common enzyme and receptor families.
2.2.1 Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for a biochemical enzyme inhibition assay that can be adapted for various enzymes (e.g., kinases, proteases, phosphatases).[17][18]
Experimental Protocol:
Reagent Preparation: Prepare solutions of the purified enzyme, its specific substrate, and a serial dilution of 3-Chloro-2-cyclopropylphenol in an optimized assay buffer.
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution followed by the inhibitor solutions. Incubate for 15-30 minutes at the optimal temperature for the enzyme to allow for binding.[18]
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
Signal Detection: Measure the product formation over time using a microplate reader (absorbance, fluorescence, or luminescence, depending on the substrate).
Data Analysis: Calculate the initial reaction rates and normalize the data to the uninhibited control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[17]
2.2.2 Receptor-Ligand Binding Assays
These assays determine if a compound can bind to a specific receptor.[19] Two common methods are radioligand binding assays and fluorescence polarization assays.
This assay measures the ability of 3-Chloro-2-cyclopropylphenol to displace a known radiolabeled ligand from its receptor.[20][21]
Experimental Protocol:
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and various concentrations of 3-Chloro-2-cyclopropylphenol.[21]
Incubation: Incubate the plate to allow the binding to reach equilibrium.
Filtration: Rapidly filter the contents of the plate through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer.[21]
Scintillation Counting: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.
Data Analysis: Plot the percentage of bound radioligand against the concentration of 3-Chloro-2-cyclopropylphenol to determine the Ki (inhibition constant).
FP assays are homogeneous (no-wash) and non-radioactive, making them well-suited for high-throughput screening.[22][23] The assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled ligand (tracer) upon binding to a larger protein.
Experimental Protocol:
Reagent Preparation: Prepare solutions of the purified receptor, a fluorescently labeled tracer, and a serial dilution of 3-Chloro-2-cyclopropylphenol in an appropriate assay buffer.
Assay Setup: In a black 96-well or 384-well plate, combine the receptor, tracer, and inhibitor.
Incubation: Incubate at room temperature to reach binding equilibrium.
FP Reading: Measure the fluorescence polarization using a microplate reader equipped with polarizing filters.
Data Analysis: A decrease in fluorescence polarization indicates displacement of the tracer by the inhibitor. Plot the change in mP (millipolarization units) versus the inhibitor concentration to determine the IC50.
Tier 3: Phenotypic Screening and Target Deconvolution
If the target-based screens do not yield significant hits, or to uncover novel mechanisms of action, phenotypic screening is a powerful approach.[24]
High-Content Imaging for Phenotypic Profiling
High-content screening (HCS) uses automated microscopy and image analysis to quantify multiple phenotypic parameters in cells treated with a compound.[25][26] This can reveal effects on cell morphology, organelle health, and specific signaling pathways.
Experimental Workflow:
Cell Culture and Treatment: Plate cells in optically clear-bottomed plates, treat with 3-Chloro-2-cyclopropylphenol, and incubate.
Staining: Stain the cells with a panel of fluorescent dyes or antibodies to visualize different cellular components (e.g., nucleus, cytoskeleton, mitochondria).
Image Acquisition: Use an automated high-content imaging system to capture images of the stained cells.
Image Analysis: Employ image analysis software to segment the cells and extract quantitative features (e.g., cell size, nuclear intensity, mitochondrial texture).
Phenotypic Profiling: Compare the phenotypic profile of cells treated with 3-Chloro-2-cyclopropylphenol to that of control cells and cells treated with reference compounds with known mechanisms of action.
Strategies for Target Deconvolution
If a desirable phenotype is observed, the next critical step is to identify the molecular target(s) of 3-Chloro-2-cyclopropylphenol.[27][28]
Common Target Deconvolution Methods:
Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.
Chemical Proteomics: This involves using a tagged version of the compound to enrich for its targets in a cellular context, followed by proteomic analysis.[29]
Expression Cloning: Libraries of cDNAs are screened for their ability to confer resistance or sensitivity to the compound.[30]
Visualizations
Caption: A tiered workflow for the in vitro characterization of a novel compound.
Caption: General workflow for a biochemical enzyme inhibition assay.
Conclusion
The systematic, multi-tiered approach detailed in these application notes provides a robust framework for the initial in vitro characterization of 3-Chloro-2-cyclopropylphenol. By methodically assessing cytotoxicity, screening for predictable and broad bioactivities, and employing phenotypic analysis, researchers can efficiently gather the critical data needed to elucidate the compound's mechanism of action and guide future drug development efforts. Each protocol is designed to be adaptable, allowing for optimization based on the specific properties of the compound and the biological systems under investigation.
References
Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. PMC. Available at: [Link]
High-Content Imaging & Phenotypic Screening. Broad Institute. Available at: [Link]
High Content Screening. IRBM. Available at: [Link]
Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. PubMed. Available at: [Link]
Radioligand receptor binding assay (RBA). Bio-protocol. Available at: [Link]
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. Available at: [Link]
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. Available at: [Link]
High-Content Screening: Principles, Techniques, and Applications. ZeClinics. Available at: [Link]
In Vitro Assays Drug Discovery: R&D Solutions. Da-ta Biotech. Available at: [Link]
ABTS Antioxidant Assay Kit. Zen-Bio. Available at: [Link]
Fluorescence Polarization. Molecular Devices. Available at: [Link]
DPPH Antioxidant Assay Kit. Zen-Bio. Available at: [Link]
DPPH Radical Scavenging Assay. MDPI. Available at: [Link]
Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Elabscience. Available at: [Link]
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Available at: [Link]
Radioligand binding methods: practical guide and tips. PubMed. Available at: [Link]
DPPH Assay Protocol with Ascorbic Acid. Scribd. Available at: [Link]
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
In Vitro Assay Development Services. Charles River Laboratories. Available at: [Link]
Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience. Available at: [Link]
Fluorescence Polarization. Agilent. Available at: [Link]
A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]
Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. Available at: [Link]
A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. ACS Publications. Available at: [Link]
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Available at: [Link]
In Vitro Enzyme Assay: Cutting Edge Research. Da-ta Biotech. Available at: [Link]
Protocol for enzyme assays. The Royal Society of Chemistry. Available at: [Link]
Application Note: Scale-Up Manufacturing of 3-Chloro-2-cyclopropylphenol
Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 3-Chloro-2-cyclopropylphenol (CAS: 1227417-87-9) Core Methodology: Chemoselective Protection, C(sp²)–C(sp³) Suzuki-Miyau...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals
Compound: 3-Chloro-2-cyclopropylphenol (CAS: 1227417-87-9)
Core Methodology: Chemoselective Protection, C(sp²)–C(sp³) Suzuki-Miyaura Cross-Coupling, and Mild Acidic Deprotection
Executive Summary & Mechanistic Rationale
The synthesis of 1,2,3-trisubstituted benzenes bearing both halogen and cycloalkyl moieties presents unique challenges in process chemistry, particularly concerning chemoselectivity and catalyst longevity. 3-Chloro-2-cyclopropylphenol is a high-value intermediate whose scale-up requires strict control over reaction exotherms, biphasic mass transfer, and protecting group strategy.
This application note details a highly scalable, three-step manufacturing protocol starting from commercially available 2-bromo-3-chlorophenol[1].
The Causality of Process Design
Protecting Group Selection (THP vs. Benzyl): Free phenols can poison palladium catalysts or undergo competitive O-arylation during cross-coupling. While benzyl (Bn) ethers are standard, their removal via hydrogenolysis (Pd/C, H₂) would trigger competitive hydrodechlorination of the critical aryl chloride moiety. We utilize a tetrahydropyranyl (THP) acetal, which provides robust protection during the basic Suzuki conditions and is cleaved under mild acidic conditions that leave both the aryl chloride and the strained cyclopropyl ring intact[2].
Ligand Engineering in C(sp²)–C(sp³) Coupling: Cyclopropylboronic acid is an aliphatic C(sp³) boronic acid[3]. These species are notoriously sluggish during the transmetalation step of the catalytic cycle and are highly prone to competitive protodeboronation. To overcome this, we employ SPhos (a dialkylbiaryl phosphine). The steric bulk and electron-rich nature of SPhos facilitate the formation of a monoligated, highly active Pd(0) species that accelerates both transmetalation and reductive elimination, preventing catalyst resting-state decay[4].
Process Flow Visualization
Process flow diagram for the 3-step scale-up synthesis of 3-Chloro-2-cyclopropylphenol.
Quantitative Data & Process Parameters
The following table summarizes the validated metrics from a 1.0 kg scale-up campaign, highlighting the Critical Process Parameters (CPPs) that ensure batch-to-batch reproducibility.
These protocols are designed as self-validating systems. Progression to the next step is strictly gated by In-Process Control (IPC) analytical criteria.
Step 1: THP Protection of 2-Bromo-3-chlorophenol
Objective: Mask the phenolic hydroxyl to prevent catalyst poisoning and side reactions.
Reactor Preparation: Charge a 20 L jacketed glass reactor with 2-bromo-3-chlorophenol (1.00 kg, 4.82 mol, 1.0 equiv) and dichloromethane (DCM, 8.0 L). Initiate stirring at 150 rpm.
Reagent Dosing: Set jacket temperature to 15°C. Slowly dose 3,4-dihydro-2H-pyran (DHP) (486 g, 5.78 mol, 1.2 equiv) via an addition funnel over 60 minutes.
Causality Note: The acetalization is exothermic. Dosing must be controlled to maintain the internal temperature below 35°C to prevent DHP polymerization.
Aging & IPC: Stir the mixture at 20–25°C for 4 hours.
Self-Validation (IPC 1): Analyze via HPLC (210 nm). The reaction is complete when the unreacted phenol is < 1.0% a/a.
Workup: Quench the reaction with 5% aqueous NaHCO₃ (3.0 L). Separate the phases. Wash the organic layer with brine (3.0 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the THP-protected intermediate as a viscous pale-yellow oil. Use directly in Step 2.
Objective: Introduce the cyclopropyl ring selectively at the bromide position while leaving the chloride intact.
Solvent & Reagent Charging: To a 30 L reactor, charge the THP-protected intermediate (approx. 1.40 kg, 4.80 mol, 1.0 equiv), high-purity cyclopropylboronic acid[3] (495 g, 5.76 mol, 1.2 equiv), and toluene (10.0 L).
Base Addition: Add a solution of K₃PO₄ (2.55 kg, 12.0 mol, 2.5 equiv) dissolved in deionized water (2.5 L).
Causality Note: A biphasic Toluene/Water system is used to continuously dissolve the inorganic base and boronic acid while keeping the lipophilic product in the organic phase, driving the reaction forward[5].
Deoxygenation (Critical): Sparge the vigorously stirred biphasic mixture with ultra-high purity Nitrogen for 45 minutes. Oxygen must be strictly excluded to prevent the oxidation of the phosphine ligand.
Catalyst Injection: Under a positive nitrogen blanket, add Pd(OAc)₂ (10.8 g, 0.048 mol, 1.0 mol%) and SPhos (39.4 g, 0.096 mol, 2.0 mol%).
Heating & IPC: Heat the reactor to an internal temperature of 85°C. Maintain vigorous agitation (>250 rpm) to ensure adequate mass transfer across the biphasic boundary. Stir for 12 hours.
Self-Validation (IPC 2): HPLC analysis of the organic layer. Proceed when starting material is < 2.0% a/a.
Workup: Cool to 20°C. Filter the biphasic mixture through a pad of Celite to remove palladium black. Separate the aqueous layer. Wash the organic layer with 1M NaOH (2.0 L) to remove unreacted boronic acid, followed by brine (2.0 L). Concentrate the toluene layer to afford the coupled THP-ether.
Objective: Cleave the THP acetal to reveal the final product without hydrodechlorination.
Hydrolysis: Dissolve the crude coupled THP-ether (approx. 1.21 kg, 4.80 mol) in methanol (6.0 L) in a 20 L reactor.
Acidification: Slowly add 10% aqueous HCl (1.5 L) while stirring at 20°C. The pH must drop below 2.0.
Causality Note: The acidic environment hydrolyzes the THP ether into the target phenol and 5-hydroxypentanal (which forms the volatile 2-methoxytetrahydropyran in methanol), allowing for easy downstream removal[2].
Aging & IPC: Stir at 40°C for 3 hours.
Self-Validation (IPC 3): HPLC confirms complete disappearance of the THP-ether.
Isolation: Concentrate the mixture under vacuum to remove methanol. Add ethyl acetate (5.0 L) and water (3.0 L). Separate the organic layer, wash with brine, and concentrate to a crude solid.
Crystallization: Dissolve the crude solid in minimal hot heptane (approx. 2.5 L at 70°C). Cool the jacket at a controlled rate of 10°C/hr to 0°C. Filter the resulting white to off-white crystals, wash with cold heptane, and dry in a vacuum oven at 40°C to constant weight.
References
Process Development for a Locally Acting SGLT1 Inhibitor, LX2761, Utilizing sp3–sp2 Suzuki Coupling of a Benzyl Carbonate. ACS Publications.[Link]
Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health (NIH).[Link]
Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. ACS Publications.[Link]
Optimizing Suzuki Coupling: The Advantages of Using High-Purity Cyclopropylboronic Acid. NBINNO. [Link]
Technical Support Center: Optimizing the Synthesis of 3-Chloro-2-cyclopropylphenol
Welcome to the Application Scientist Technical Support Center. Synthesizing 3-Chloro-2-cyclopropylphenol presents unique chemoselectivity and yield optimization challenges, primarily due to the competing reactivity of di...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Technical Support Center. Synthesizing 3-Chloro-2-cyclopropylphenol presents unique chemoselectivity and yield optimization challenges, primarily due to the competing reactivity of di-halogenated aromatic systems and the instability of standard alkyl boron reagents.
The most robust synthetic strategy utilizes a chemoselective Suzuki-Miyaura cross-coupling between a protected 2-bromo-3-chlorophenol scaffold and a cyclopropyl boron source. This guide addresses the critical failure points in this workflow, providing field-proven, self-validating solutions to maximize your isolated yield.
Part 1: Troubleshooting Guides & FAQs
Q1: Why is my cross-coupling yield so low (<30%) when using cyclopropylboronic acid?Causality: Alkyl boronic acids, particularly cyclopropylboronic acid, are highly susceptible to protodeboronation under the basic, aqueous conditions required for Suzuki couplings. This side reaction destroys the boron reagent before transmetalation can occur, leading to incomplete conversion and the formation of homocoupling byproducts.
Solution: Replace cyclopropylboronic acid with [1]. Organotrifluoroborates act as stable, slow-release reservoirs of the active boronic acid species. By slowly hydrolyzing in the reaction mixture, they maintain a low steady-state concentration of the active boron species, drastically outcompeting the protodeboronation pathway and increasing yields significantly[2].
Q2: Does the free phenol group interfere with the Suzuki coupling? Can I couple it unprotected?Causality: While some cross-couplings tolerate free phenols, ortho-halophenols are notoriously problematic. The free hydroxyl group is acidic and consumes the stoichiometric base. More critically, the resulting phenoxide anion can strongly coordinate to the palladium center, forming stable, inactive Pd-complexes that poison the catalytic cycle.
Solution: You must mask the phenol prior to the coupling step. Protect the hydroxyl group as a [3]. The MOM group is stable to the strongly basic conditions of the Suzuki coupling but can be easily and quantitatively cleaved under mild acidic conditions that will not open the strained cyclopropyl ring.
Q3: How do I prevent unwanted dechlorination at the C3 position during the coupling?Causality: Palladium catalysts can undergo oxidative addition into both C-Br and C-Cl bonds. If the catalyst is overly reactive, or if temperatures are too high, the palladium will insert into the C-Cl bond at the C3 position, leading to over-cyclopropanation or dechlorination.
Solution: Exploit the inherent bond dissociation energy differences between C-Br and C-Cl by using 2-bromo-3-chlorophenol as your starting scaffold. Pair this with a bulky, electron-rich Buchwald ligand such as [4]. RuPhos creates a highly active, yet sterically constrained palladium center that undergoes rapid, highly chemoselective oxidative addition into the weaker C-Br bond at moderate temperatures (80–100 °C), leaving the C-Cl bond completely intact[5].
Part 2: Quantitative Optimization Matrix
The following table summarizes the expected outcomes when varying the critical parameters of the cross-coupling step.
Boron Source
Catalyst / Ligand System
Phenol Status
Expected Yield
Primary Failure Mode
Cyclopropylboronic acid
Pd(PPh3)4
Unprotected
< 10%
Catalyst poisoning, severe protodeboronation
Cyclopropylboronic acid
Pd(OAc)2 / RuPhos
MOM Protected
40 - 50%
Protodeboronation
K-Cyclopropyltrifluoroborate
Pd(OAc)2 / RuPhos
Unprotected
< 20%
Catalyst poisoning by phenoxide coordination
K-Cyclopropyltrifluoroborate
Pd(OAc)2 / RuPhos
MOM Protected
> 85%
None (Optimized System)
Part 3: Self-Validating Experimental Protocols
Step 1: Phenol Protection (MOM Ether Formation)
Objective: Mask the acidic phenol to prevent Pd-catalyst deactivation.
Procedure: Dissolve 2-bromo-3-chlorophenol (1.0 equiv) in anhydrous dichloromethane (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) and cool the flask to 0 °C. Dropwise add Chloromethyl methyl ether (MOM-Cl, 1.5 equiv). Allow the reaction to warm to room temperature and stir for 4 hours.
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (highly UV-active, stains strongly with KMnO4, low Rf) must completely convert to the less polar protected intermediate (higher Rf). Quench with saturated aqueous NH4Cl to destroy excess MOM-Cl before extraction.
Step 2: Chemoselective Suzuki-Miyaura Coupling
Objective: Selectively couple the cyclopropyl group at the C2 (bromo) position without disturbing the C3 (chloro) position.
Procedure: In a Schlenk flask, combine the protected intermediate (1.0 equiv), Potassium cyclopropyltrifluoroborate (1.5 equiv), Pd(OAc)2 (5 mol%), RuPhos (10 mol%), and K3PO4 (3.0 equiv). Add a thoroughly degassed mixture of Toluene/H2O (10:1, 0.2 M). Heat at 90 °C for 12 hours under an argon atmosphere.
Self-Validation Check: The reaction mixture will transition from pale yellow to a distinct dark color, indicating the formation of the active Pd(0) species. Monitor by GC-MS. Validate success by observing the disappearance of the starting material's distinct bromine-chlorine isotope pattern (M, M+2, M+4) and the emergence of the product mass featuring only a chlorine isotope pattern (M, M+2).
Step 3: Acidic Deprotection
Objective: Reveal the target phenol without cleaving the strained cyclopropyl ring.
Procedure: Dissolve the coupled intermediate in Methanol (0.2 M). Add 3M aqueous HCl (5.0 equiv). Stir at 50 °C for 3 hours.
Self-Validation Check: Monitor via TLC. The non-polar ether spot will disappear, replaced by a highly polar, UV-active spot corresponding to the free phenol. Neutralize carefully with saturated NaHCO3 before extraction to prevent over-acidification and product degradation during the organic workup.
Part 4: Synthetic Workflow Visualization
Fig 1: Optimized 3-step synthetic workflow for 3-Chloro-2-cyclopropylphenol.
Part 5: References
Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides
Source: PubMed Central (NIH)
URL:[Link]
Technical Support Center: Preventing Degradation of 3-Chloro-2-cyclopropylphenol
Welcome to the Technical Support Center for handling and storing 3-Chloro-2-cyclopropylphenol (CAS: 1227417-87-9). This compound is a highly specialized building block used in advanced drug development and synthetic chem...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for handling and storing 3-Chloro-2-cyclopropylphenol (CAS: 1227417-87-9). This compound is a highly specialized building block used in advanced drug development and synthetic chemistry. Due to the electron-rich nature of the phenolic moiety and the high ring strain of the cyclopropyl group, this intermediate is highly susceptible to environmental degradation.
This guide is designed for researchers and scientists, providing field-proven, self-validating protocols to ensure the scientific integrity of your starting materials.
Part 1: Mechanistic Inquiries (Understanding the Degradation)
Q1: What are the primary degradation pathways for 3-Chloro-2-cyclopropylphenol during long-term storage?
A: The degradation of 3-Chloro-2-cyclopropylphenol is primarily driven by three distinct chemical mechanisms, each triggered by different environmental stressors:
Auto-oxidation of the Phenolic Hydroxyl: Phenols are highly susceptible to oxidation by atmospheric oxygen. This process forms reactive phenoxy radicals that subsequently convert into highly conjugated ortho- or para-quinones[1]. This pathway is visually indicated by a shift from a colorless or pale solid to a pink, brown, or black discolored material.
Cyclopropyl Ring Opening: The cyclopropyl moiety possesses significant angular strain. In the presence of trace acidic impurities or prolonged exposure to high-humidity microenvironments (which can lower localized pH), the ring undergoes electrophilic ring-opening. This leads to the formation of linear alkyl or halogenated side-chain impurities, a phenomenon well-documented in the 2[2].
Photolytic Cleavage: The carbon-chlorine (C-Cl) bond and the aromatic system can absorb UV and visible light, inducing homolytic cleavage and subsequent radical polymerization[3].
Mechanistic degradation pathways of 3-Chloro-2-cyclopropylphenol under storage stress.
Q2: How do temperature and light affect the degradation kinetics of this compound?
A: Temperature accelerates both oxidation and hydrolytic degradation. Studies on structurally similar 3 demonstrate that storage at room temperature (approx. 25°C) can result in up to a 70% loss of sensitive phenolic compounds over three months[3][4]. Conversely, cryogenic storage at -20°C provides near-complete recovery and stability[4]. The Arrhenius equation dictates that for every 10°C increase, the rate of these degradation reactions roughly doubles.
Table 1: Quantitative Impact of Storage Conditions on Phenolic Stability
Storage Condition
Atmosphere
Container Type
Est. Shelf-Life Retention (6 Months)
Primary Degradant Observed
25°C (Room Temp)
Ambient Air
Clear Glass
< 40%
Quinones (Brown discoloration)
4°C (Refrigerated)
Ambient Air
Amber Glass
~ 75 - 82%
Trace Quinones, Ring-opened products
-20°C (Freezer)
Inert Gas (Ar/N
2
)
Sealed Amber Glass
> 98%
None detected
25°C (Room Temp)
High Humidity
Clear Glass
< 20%
Polymeric species, Alkyl impurities
Part 2: Experimental Storage Protocols (The "How")
Q3: What is the self-validating protocol for preparing 3-Chloro-2-cyclopropylphenol for long-term storage?
A: To ensure absolute scientific integrity and prevent the introduction of artifacts into downstream assays, use the following step-by-step methodology for aliquoting and storing the compound. This protocol is designed to be self-validating by incorporating a baseline purity check.
Protocol 1: Inert Aliquoting and Cryogenic Storage
Baseline Validation (Self-Validation Step): Before aliquoting, dissolve a 1 mg sample in HPLC-grade acetonitrile and run an LC-MS/UV analysis (at 254 nm) to establish a baseline purity chromatogram. Causality: This ensures you are not storing already-degraded material, providing a reliable control for future experiments.
Environment Preparation: Perform all handling inside a glove box or under a localized inert atmosphere (nitrogen or argon stream) to minimize oxygen exposure.
Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 10 mg to 50 mg) into pre-dried, amber borosilicate glass vials. Causality: Single-use aliquots prevent the repeated freeze-thaw cycles and repeated oxygen exposure that rapidly degrade sensitive reagents[5].
Purging: Gently purge the headspace of each vial with a stream of dry Argon gas for 10-15 seconds. Causality: Argon is heavier than air and effectively displaces oxygen and atmospheric moisture, neutralizing the auto-oxidation and hydrolytic pathways.
Sealing: Cap tightly with PTFE-lined septa caps. Avoid standard rubber septa, which can leach plasticizers into the chemical over time.
Storage: Transfer the sealed vials immediately to a -20°C freezer dedicated to chemical storage.
Self-validating, step-by-step workflow for the optimal storage of sensitive phenolic intermediates.
Part 3: Troubleshooting and Recovery
Q4: My batch of 3-Chloro-2-cyclopropylphenol has turned a light brownish-pink. Can I still use it for my cross-coupling reactions?
A: It is highly discouraged to use discolored material without prior purification[1]. The discoloration indicates the presence of oxidized quinone byproducts. In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), these quinones and polymeric impurities can act as potent catalyst poisons, sequestering palladium or copper and severely depressing your reaction yields.
Q5: How can I recover or purify degraded 3-Chloro-2-cyclopropylphenol?
A: If degradation is strictly oxidative (indicated by discoloration but no massive structural decomposition on LC-MS), you can recover the material using the following1[1]:
Protocol 2: Charcoal Decolorization and Recrystallization
Dissolution: Dissolve the degraded solid in a minimal volume of hot toluene or an ethanol/water mixture.
Scavenging: Add 1-2% (w/w) activated charcoal to the hot solution. Causality: Activated charcoal has a massive surface area and a high affinity for highly conjugated, colored polymeric impurities (quinones), selectively adsorbing them while leaving the monomeric phenol in solution[1].
Filtration: Filter the hot mixture rapidly through a pad of Celite to remove the charcoal.
Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to induce crystallization of the purified 3-Chloro-2-cyclopropylphenol.
Drying: Filter the purified crystals and dry under high vacuum before immediately subjecting them to the Inert Aliquoting Protocol (Protocol 1).
References
BenchChem. "Application Notes and Protocols for Handling and Disposal of Chlorophenol Waste." BenchChem. 1
ResearchGate. "Stability of Chlorophenols and Their Acetylated Derivatives in Water: Sample Storage Procedures." ResearchGate. 4
PubMed (NIH). "The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine." Journal of Pharmaceutical Sciences. 2
PubMed (NIH). "Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations." Journal of Pharmaceutical Analysis. 5
PMC (NIH). "Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts." Molecules. 3
Troubleshooting impurities in 3-Chloro-2-cyclopropylphenol reactions
Welcome to the Technical Support Center for 3-Chloro-2-cyclopropylphenol Synthesis . 3-Chloro-2-cyclopropylphenol (CAS 1227417-87-9) is a highly specialized intermediate frequently utilized in the development of advanced...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 3-Chloro-2-cyclopropylphenol Synthesis .
3-Chloro-2-cyclopropylphenol (CAS 1227417-87-9) is a highly specialized intermediate frequently utilized in the development of advanced pharmaceuticals and agrochemicals[1][2]. The most robust synthetic route for this compound is the Suzuki-Miyaura cross-coupling of 2-bromo-3-chlorophenol with a cyclopropylboronic acid derivative[3][4]. However, introducing a cyclopropyl group via palladium catalysis presents unique mechanistic challenges. The steric and electronic properties of the cyclopropyl ring, combined with the instability of aliphatic boronic acids, often result in complex impurity profiles[4][5].
This guide provides causal troubleshooting insights and self-validating protocols to help you optimize your yield and eliminate side reactions.
Mechanistic Workflow & Impurity Divergence
Understanding the failure points within the catalytic cycle is essential for rational troubleshooting. Impurities rarely form randomly; they are the direct result of kinetic bottlenecks in the standard oxidative addition, transmetalation, and reductive elimination sequence.
Fig 1: Suzuki-Miyaura mechanistic workflow and primary impurity divergence pathways.
Frequently Asked Questions (FAQs) & Causality
Q1: Why is my reaction generating high levels of 3-chlorophenol (dehalogenated impurity)?
Causality & Solution: Dehalogenation (the des-bromo impurity) occurs when the palladium-aryl intermediate undergoes protonation instead of transmetalation[6]. This is a kinetic issue: if transmetalation is too slow, the highly reactive Pd-aryl complex abstracts a proton from the solvent or ambient water. To resolve this, you must accelerate the transmetalation step. Switch to a more electron-rich, sterically demanding ligand (e.g., RuPhos or tricyclohexylphosphine) which specifically facilitates the coupling of secondary alkyls and cyclopropyl groups[5][7]. Additionally, ensure your boronic acid has not degraded; a lack of an active coupling partner forces the catalytic cycle entirely into the dehalogenation pathway[3][6].
Q2: My cyclopropylboronic acid disappears before the starting material is consumed. What causes this?
Causality & Solution: You are observing protodeboronation. Cyclopropylboronic acid is highly susceptible to protodeboronation under the basic, aqueous conditions required for Suzuki couplings, rendering it unstable over prolonged reaction times[4]. The base cleaves the C-B bond, releasing cyclopropane gas and boric acid[5].
Mitigation Strategy:
Use 1.5 to 2.0 equivalents of high-purity cyclopropylboronic acid to compensate for the rapid loss[3][4].
Best Practice: Switch to potassium cyclopropyltrifluoroborate. Trifluoroborate salts undergo slow, controlled hydrolysis to the active boronic acid in situ. This acts as a "slow-release" mechanism that drastically reduces protodeboronation and improves the overall impurity profile[4][7].
Q3: How do I minimize homocoupled biaryl impurities and Palladium black formation?
Causality & Solution: Homocoupling of the aryl halide or the boronic acid is primarily driven by oxygen ingress, which acts as an oxidant and alters the palladium oxidation states, leading to unwanted reductive eliminations of identical partners[6]. Furthermore, degraded catalyst aggregates into inactive Palladium black[6]. Ensure strict anaerobic conditions. Sparge your solvent mixture with Nitrogen or Argon for at least 30 minutes prior to adding the palladium catalyst.
Quantitative Data: Impact of Reaction Conditions on Impurity Profile
The following table summarizes optimization data for the synthesis of cyclopropyl-arenes, demonstrating how specific variables control impurity formation.
Boronic Source
Catalyst System
Base / Solvent
Yield (%)
Dehalogenation (%)
Protodeboronation
Cyclopropylboronic acid (1.2 eq)
Pd(PPh3)4
Na2CO3 / Toluene:H2O
45%
18%
High (Rapid loss)
Cyclopropylboronic acid (2.0 eq)
Pd(dppf)Cl2
K2CO3 / Dioxane:H2O
72%
8%
Moderate
K-Cyclopropyltrifluoroborate (1.3 eq)
Pd(OAc)2 / RuPhos
Cs2CO3 / Toluene:H2O
89%
< 2%
Low (Slow release)
K-Cyclopropyltrifluoroborate (1.3 eq)
Pd(OAc)2 / PCy3
K3PO4 / Toluene:H2O
85%
3%
Low
Note: Data synthesized from standard optimization parameters for cyclopropyl cross-couplings[4][5][7].
This protocol utilizes potassium cyclopropyltrifluoroborate to establish a self-validating, high-yield system that minimizes impurities by controlling the rate of transmetalation[4].
Preparation & Degassing (Critical for preventing homocoupling): In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-chlorophenol, potassium cyclopropyltrifluoroborate, and Cs2CO3. Add the Toluene/H2O solvent mixture. Sparge the heterogeneous mixture vigorously with Argon for 30 minutes.
Catalyst Activation: Under a positive flow of Argon, quickly add Pd(OAc)2 and RuPhos. The use of a specific bulky ligand ensures rapid oxidative addition and prevents catalyst aggregation (Pd black formation)[6].
Reaction Execution: Seal the flask and heat the mixture to 95°C in a pre-heated oil bath. Stir vigorously (800+ RPM) to ensure adequate mixing of the biphasic system.
In-Process Control (IPC) & Self-Validation: After 4 hours, halt stirring to let the phases separate. Withdraw a 50 µL aliquot from the organic layer, dilute with acetonitrile, and analyze via HPLC.
Validation Check: If unreacted 2-bromo-3-chlorophenol is > 2%, continue heating for 2 hours. If the boronic species is depleted but starting material remains, add 0.2 equiv of cyclopropylboronic acid (as a rapid rescue reagent)[3]. Do not quench the reaction until starting material conversion is validated.
Quenching & Workup: Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with 1M HCl (30 mL) to neutralize the base and remove inorganic salts. Caution: Ensure the aqueous phase pH is ~3-4 during the wash to keep the phenolic product protonated and partitioned in the organic layer.
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate pure 3-Chloro-2-cyclopropylphenol[1][8].
Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-2-cyclopropylphenol Halogenation
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the complex functionalization of cyclopropyl-substitute...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the complex functionalization of cyclopropyl-substituted aromatic systems.
Below, you will find mechanistic FAQs, a targeted troubleshooting guide, quantitative optimization matrices, and self-validating experimental protocols to ensure high-yield, regioselective halogenation without compromising the delicate cyclopropyl moiety.
PART 1: Core Principles & FAQs
Q1: Why does the halogenation of 3-chloro-2-cyclopropylphenol often result in complex, inseparable mixtures?A1: The complexity arises from conflicting electronic directing effects and the structural fragility of the substrate. The phenol hydroxyl (-OH) group is strongly activating and directs electrophiles to the ortho (C6) and para (C4) positions. The chlorine at C3 reinforces this by directing to its own ortho (C4) and para (C6) positions. Consequently, both C4 and C6 are highly activated, leading to competing mono-halogenation and rapid over-halogenation. Furthermore, harsh reagents generate acidic byproducts that destroy the cyclopropyl ring at C2.
Q2: How can I prevent cyclopropyl ring opening during bromination or chlorination?A2: Cyclopropyl ring cleavage is typically driven by a 1[1] or direct hydrohalogenation from free HX acids. To prevent this, you must decouple the halogenation event from the generation of free acids. Avoid molecular halogens (
Br2
,
Cl2
). Instead, utilize N-halosuccinimides (NBS/NCS) paired with mild catalysts, or employ Lewis Base Adducts (LBAs) which provide a controlled release of electrophilic halogen (
X+
) under neutral conditions, preserving the strained three-membered ring[2].
Q3: How do I control regioselectivity between the C4 (para) and C6 (ortho) positions?A3: Regioselectivity is dictated by the interplay of sterics and catalyst coordination:
For C6-Selective (Ortho) Halogenation: Utilize aqueous conditions with temperature-regulated LBAs. The aqueous solvation shell heavily shields the para position, driving complementary ortho-selectivity[2].
For C4-Selective (Para) Halogenation: Employ a3[3]. The copper coordinates directly with the phenol oxygen, creating a massive steric blockade at the C6 position and forcing the electrophile to the C4 site.
PART 2: Troubleshooting Guide
Issue 1: High levels of ring-opened aliphatic halide byproducts are detected via LC-MS.
Root Cause: The presence of free
HBr
or
HCl
in the reaction mixture is causing electrophilic4[4].
Mechanistic Solution: Immediately switch your halogen source to NBS or NCS. If using standard solvents (like DMF or DCM), add an insoluble acid scavenger such as
NaHCO3
(0.5 eq) to neutralize trace HX generated during the succinimide protonation cycle without interfering with the primary reaction.
Issue 2: Significant formation of 4,6-dihalo-3-chloro-2-cyclopropylphenol (Over-halogenation).
Root Cause: The monohalogenated product remains highly activated, and the electrophile concentration is too high relative to the substrate.
Mechanistic Solution: Lower the reaction temperature to 0°C to increase the activation energy barrier for the second halogenation event. Alternatively, transition to an aqueous LBA system where the hydrophobic monohalogenated product precipitates out of the reactive aqueous phase, effectively halting further reaction[2].
Issue 3: Reaction stalls at <50% conversion when using mild reagents (NBS/NCS).
Root Cause: The electrophilicity of the N-halosuccinimide alone is insufficient to overcome the steric hindrance imposed by the adjacent chlorine and cyclopropyl groups.
Mechanistic Solution: Introduce a Lewis acid or a Cu-Mn Spinel Oxide catalyst (10 mol%) to polarize the N-X bond, increasing the electrophilicity of the halogen without generating free acid[3].
PART 3: Quantitative Optimization Matrix
The following table summarizes the expected outcomes based on varying reaction conditions, demonstrating the causality between reagent choice and product distribution.
Reagent System (Eq)
Catalyst
Solvent
Temp (°C)
Primary Product
Ring Opening (%)
Yield (%)
Br2
(1.1)
None
AcOH
25
Complex Mixture
> 45%
< 30%
NBS (1.05)
None
DMF
25
C4/C6 Mixture
< 5%
55%
NBS (1.05)
Cu-Mn Spinel Oxide
DCM
80 (Reflux)
4-Bromo (Para)
< 1%
88%
[DBUBr]
+Br−
(1.1)
None (LBA acts as reagent)
H2O
25
6-Bromo (Ortho)
< 1%
92%
NCS (1.05)
Cu-Mn Spinel Oxide
DCM
80 (Reflux)
4-Chloro (Para)
< 1%
85%
PART 4: Validated Experimental Protocols
Protocol A: C6-Selective (Ortho) Monobromination via LBA
Objective: Synthesize 6-bromo-3-chloro-2-cyclopropylphenol while strictly preventing ring cleavage.
Initiation & Setup: Suspend 3-chloro-2-cyclopropylphenol (5.0 mmol) in 15 mL of distilled water.
Causality: Water creates a hydrophobic hydration shell around the para-position, sterically driving the incoming electrophile to the ortho (C6) position.
Reagent Addition: Slowly add the Lewis Base Adduct
[DBUBr]+Br−
(5.5 mmol, 1.1 eq) in small portions at 25°C.
Self-Validation Check 1: Monitor the pH. The reaction must remain near neutral. If pH drops below 5, pause and add mild buffer to prevent acid-catalyzed cyclopropyl ring cleavage.
Reaction Monitoring: Stir vigorously for 2 hours.
Self-Validation Check 2: Pull a 50 µL aliquot, extract into EtOAc, and run TLC (Hexane:EtOAc 9:1). The starting material (
Rf
~0.45) should be completely consumed and replaced by a single less polar spot (
Rf
~0.55).
Isolation: Filter the precipitated product directly from the aqueous phase. Wash with cold water and dry under vacuum.
Causality: The high polarity of water forces the hydrophobic brominated product to precipitate, self-terminating the reaction and preventing di-halogenation.
Protocol B: C4-Selective (Para) Monochlorination via Cu-Mn Catalyst
Initiation & Setup: Dissolve the substrate (5.0 mmol) in 20 mL anhydrous DCM. Add 10 mol% Cu-Mn Spinel Oxide catalyst.
Reagent Addition: Add NCS (5.25 mmol, 1.05 eq) in one portion. Heat the mixture to a gentle reflux (40°C).
Causality: The Cu-Mn catalyst coordinates with the phenol's -OH group, creating a massive steric block at the C6 (ortho) position, forcing the chloronium ion to attack the C4 (para) position exclusively.
Reaction Monitoring:
Self-Validation Check 3: Analyze via LC-MS after 4 hours. Look for the target mass
[M−H]−
m/z 201/203. The absence of m/z 237/239 confirms no over-chlorination.
Workup: Filter the mixture through a Celite pad to remove the recoverable catalyst. Wash the organic layer with water, dry over
Na2SO4
, and concentrate under reduced pressure.
PART 5: Visualizations & Workflows
Fig 1. Reaction logic and regioselectivity pathways for 3-chloro-2-cyclopropylphenol halogenation.
Fig 2. Troubleshooting workflow for common halogenation issues.
Technical Support Center: Solubilization Strategies for 3-Chloro-2-cyclopropylphenol
Welcome to the Application Support Center. This guide is engineered for researchers, formulators, and drug development professionals struggling with the aqueous solubility of 3-Chloro-2-cyclopropylphenol .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. This guide is engineered for researchers, formulators, and drug development professionals struggling with the aqueous solubility of 3-Chloro-2-cyclopropylphenol . Below, you will find a mechanistic breakdown of the compound's behavior, tiered troubleshooting workflows, validated protocols, and an FAQ section addressing specific experimental bottlenecks.
The Physicochemical Root Cause: Why Does It Precipitate?
To resolve a solubility issue, we must first understand the molecular causality. 3-Chloro-2-cyclopropylphenol is a highly lipophilic, halogenated aromatic compound. Its insolubility in aqueous media is driven by three intersecting factors:
High Lipophilicity (LogP): The cyclopropyl group adds significant steric bulk and hydrophobicity, disrupting the hydrogen-bonding network of water.
Ionization State (pKa): The electron-withdrawing chlorine atom slightly increases the acidity of the phenol, but the pKa remains approximately 9.4[1]. At a physiological pH of 7.4, the molecule is >99% unionized . Without an ionic charge to facilitate dipole-ion interactions with water, the compound is hydrophobically excluded.
Crystal Lattice Energy: The planar aromatic ring promotes strong
π−π
stacking, favoring crystallization over aqueous solvation.
Solubilization Troubleshooting Workflow
Do not apply a "one-size-fits-all" approach. The correct solubilization strategy depends entirely on the downstream application's tolerance for excipients.
Decision matrix for selecting the optimal solubilization strategy based on assay requirements.
Quantitative Excipient Selection
Use the following data to select an excipient system that balances solubility enhancement with biological compatibility [2].
Solubilization Strategy
Primary Excipients
Mechanistic Action
Max Bio-Tolerated Concentration
Best Application
Co-solvency
DMSO, Ethanol
Lowers the dielectric constant of water, disrupting H-bonds.
< 0.5% (v/v) in cells; < 5% in vivo
Cell-free biochemical assays
Complexation
HP-β-CD
Encapsulates the lipophilic ring in a hydrophobic cavity.
Up to 20% (w/v) in vivo
Cell culture, IV/IP dosing
Micellization
Tween-80, Solutol
Entraps the drug within surfactant micelles.
1-5% (v/v)
Oral (PO) / IP dosing
pH Adjustment
NaOH / Buffers
Deprotonates the phenol to form a soluble phenolate anion.
pH > 10 (Highly toxic to cells)
Chemical synthesis only
Validated Experimental Protocols
Tier 1: The "Solvent-Shift" Co-solvency Protocol (For Biochemical Assays)
When using DMSO, rapid dilution into water often causes "oiling out"—the DMSO diffuses into the water faster than the drug can solvate, leaving the drug stranded to nucleate and precipitate.
Step-by-Step Methodology:
Stock Preparation: Dissolve 3-Chloro-2-cyclopropylphenol in 100% anhydrous DMSO to create a 10 mM stock. Vortex until optically clear.
Vortex-Assisted Injection: Place your target aqueous buffer (e.g., PBS, pH 7.4) on a high-speed vortex mixer.
Slow Addition: Using a micropipette, inject the DMSO stock slowly (dropwise) directly into the vortex vortex-cone of the buffer. Do not touch the pipette tip to the tube wall.
Validation: Measure the absorbance of the final solution at 600 nm. An
OD600>0.05
indicates the presence of sub-visible nano-precipitates. If precipitation occurs, proceed to Tier 2.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for phenolic compounds. It forms a 1:1 host-guest inclusion complex, masking the lipophilic cyclopropyl and chloro groups while presenting a highly water-soluble exterior [3].
Thermodynamic pathway of 3-Chloro-2-cyclopropylphenol encapsulation by HP-β-CD.
Step-by-Step Methodology:
Excipient Prep: Prepare a 20% (w/v) solution of HP-β-CD in distilled water or PBS.
Drug Addition: Add the required mass of 3-Chloro-2-cyclopropylphenol powder directly to the HP-β-CD solution (do not use DMSO).
Thermodynamic Driving: Stir the suspension continuously at 50°C for 12–24 hours. The heat increases the kinetic energy, allowing the drug to partition into the cyclodextrin cavity [4].
Equilibration & Filtration: Allow the solution to cool to room temperature (25°C) to stabilize the complex. Filter through a 0.22 µm PVDF membrane to remove any uncomplexed drug.
Validation: Analyze the filtrate via HPLC-UV to quantify the exact concentration of the solubilized drug.
Frequently Asked Questions (FAQs)
Q: My compound crashes out immediately when I dilute my 10 mM DMSO stock into cell culture media (DMEM/FBS). How do I fix this?A: You are experiencing solvent-shift precipitation. Cell culture media is highly aqueous and contains salts that "salt out" lipophilic organics.
Solution: Pre-dilute your DMSO stock into an intermediate carrier. Mix the DMSO stock 1:1 with a 40% HP-β-CD solution, incubate for 30 minutes, and then dilute this mixture into your cell culture media. This allows the cyclodextrin to trap the drug before it encounters the bulk water [5].
Q: Can I just increase the pH of my buffer to dissolve it?A: Chemically, yes; biologically, no. Because the pKa of the phenol is ~9.4, raising the pH to 10.5 will deprotonate the hydroxyl group, forming a highly water-soluble phenolate anion. However, a pH of 10.5 will denature proteins and kill cells. If you titrate the pH back down to 7.4 after dissolving, the compound will immediately re-protonate and precipitate.
Q: I need to dose mice at 50 mg/kg via oral gavage, but HP-β-CD isn't achieving a high enough concentration. What is the next step?A: Transition to a Self-Emulsifying Drug Delivery System (SEDDS) or a micellar formulation [6]. A standard, highly tolerated in vivo vehicle for lipophilic phenols is: 5% DMSO + 10% Tween-80 + 40% PEG300 + 45% Saline .
Crucial Causality: You must dissolve the drug in the DMSO and Tween-80 first, ensuring the surfactant coats the drug molecules, before slowly adding the PEG300 and finally the aqueous saline.
Q: Does complexing the drug with HP-β-CD prevent it from entering my target cells?A: No. The inclusion complex is held together by non-covalent, reversible van der Waals forces and hydrophobic interactions. When the complex reaches the lipophilic cell membrane, the drug naturally partitions out of the cyclodextrin cavity and into the lipid bilayer, driven by a favorable thermodynamic gradient. The cyclodextrin remains in the extracellular space.
References
4-Chlorophenol - Wikipedia (Grounding source for chlorophenol pKa values and ionization behavior).
Source: 1
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics (Mechanistic action of cyclodextrins in pharmaceutical formulations).
Source:2
Cyclodextrin Solutions for API Solubility Boost (Host-guest inclusion complexation for BCS Class II/IV molecules).
Source:
Preparation of inclusion complex with 2-hydroxypropyl-β-cyclodextrin (Thermodynamic and kinetic parameters for optimal complexation).
Source:4
Cyclodextrin as a Drug Carrier Increasing Drug Solubility (Complexation effects on dissolution rates and bioavailability).
Source: 5
Solubility Enhancement Techniques: A Comprehensive Review (Co-solvency, hydrotropy, and Self-Emulsifying Drug Delivery Systems).
Source:6
Technical Support Center: Troubleshooting 3-Chloro-2-cyclopropylphenol Extraction
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the extraction o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the extraction of 3-Chloro-2-cyclopropylphenol .
Halogenated alkylphenols present unique extraction challenges. The electron-rich phenolic ring is highly susceptible to oxidative degradation, while the strained cyclopropyl group is vulnerable to electrophilic cleavage. This guide synthesizes field-proven methodologies, root-cause analyses, and self-validating protocols to ensure high-yield, high-purity extraction while minimizing byproduct formation.
Mechanistic Extraction Workflow
The following diagram illustrates the critical decision points and potential byproduct formation pathways during the liquid-liquid extraction (LLE) of 3-Chloro-2-cyclopropylphenol.
Fig 1: Mechanistic workflow for 3-Chloro-2-cyclopropylphenol extraction and byproduct mitigation.
Troubleshooting FAQs: Root Cause & Resolution
Q1: During the concentration of the organic phase, my extract transitions from pale yellow to dark brown, and my overall yield drops. What is causing this?
Root Cause (Causality): This is a classic symptom of oxidative degradation. Phenols are highly electron-rich; the hydroxyl group donates electron density to the aromatic ring, making it highly susceptible to autoxidation. This process forms benzoquinones, which subsequently polymerize into dark, insoluble tars[1]. High temperatures and prolonged exposure to atmospheric oxygen during rotary evaporation exponentially accelerate this degradation[2]. Furthermore, halogenated phenols can undergo oligomerization catalyzed by trace transition metals, leading to higher molecular weight polymeric byproducts[3].
Resolution:
Degas Solvents: Sparge your extraction solvents (e.g., MTBE) with Nitrogen or Argon for 15 minutes prior to use.
Temperature Control: Never exceed a bath temperature of 35°C during rotary evaporation. Optimizing extraction time and temperature is critical to prevent the oxidation of phenolic compounds[4].
Antioxidant Doping: Add 0.05% w/v BHT (Butylated hydroxytoluene) to the organic extraction solvent. BHT acts as a sacrificial radical scavenger, protecting the target phenol.
Q2: LC-MS analysis of my crude extract shows a significant byproduct with a mass corresponding to the addition of HCl (+36 Da). How do I prevent this?
Root Cause (Causality): You are observing cyclopropyl ring cleavage. The cyclopropyl group possesses high inherent ring strain (~27.5 kcal/mol). If your aqueous wash or reaction quench step is excessively acidic (pH < 3), the cyclopropyl ring undergoes electrophilic ring-opening, reacting with available nucleophiles (like chloride ions) to form linear alkyl chlorides.
Resolution:
Buffer your aqueous quench. Instead of quenching with raw 1M HCl, use a saturated Ammonium Chloride (NH₄Cl) solution or an Acetate buffer to maintain the aqueous phase strictly between pH 4.0 and 5.0. This pH is acidic enough to keep the phenol protonated (ensuring it partitions into the organic layer) but mild enough to preserve the cyclopropyl ring.
Q3: I am encountering stubborn emulsions during the liquid-liquid extraction (LLE) phase. How can I resolve this without introducing new impurities?
Root Cause (Causality): Halogenated alkylphenols are amphiphilic. The hydrophilic hydroxyl group and the hydrophobic chlorocyclopropyl moiety allow the molecule to act as a mild surfactant, stabilizing micro-droplets of water within the organic phase.
Resolution:
Do not shake the separatory funnel vigorously; use a gentle rocking motion. If an emulsion forms, add saturated aqueous NaCl (brine). The high ionic strength of the brine increases the polarity of the aqueous phase ("salting out"), forcing the amphiphilic phenol fully into the organic layer and breaking the emulsion.
Quantitative Impact of Extraction Parameters on Byproduct Formation
The table below summarizes how different extraction parameters directly influence the yield and byproduct profile of 3-Chloro-2-cyclopropylphenol.
Extraction Solvent
Evaporation Temp (°C)
Aqueous pH
Antioxidant Added
Target Yield (%)
Oxidative Byproducts (%)
Ring-Cleavage Byproducts (%)
Ethyl Acetate
60°C
2.0
None
65.4%
18.2%
12.1%
Dichloromethane
40°C
7.0
None
82.1%
8.5%
2.3%
MTBE
35°C
4.5
None
91.5%
4.2%
< 0.5%
MTBE (Optimized)
30°C
4.5
BHT (0.05%)
96.8%
< 0.5%
< 0.1%
Self-Validating Experimental Protocol
This step-by-step methodology is designed as a self-validating system . Each step includes a validation checkpoint to ensure the protocol is functioning correctly before proceeding.
Step 1: Preparation and Quenching
Action: Cool the crude reaction mixture to 0–5°C. Slowly add a degassed, saturated aqueous NH₄Cl solution until the pH stabilizes at 4.5.
Causality: Cooling prevents exothermic degradation. NH₄Cl buffers the solution, preventing the acidic cleavage of the cyclopropyl ring while ensuring the phenol remains fully protonated for organic extraction.
Validation Check: Measure the pH of the aqueous layer using a calibrated pH meter. It must read between 4.0 and 5.0. If pH < 4.0, titrate with 0.1M NaHCO₃.
Step 2: Liquid-Liquid Extraction (LLE)
Action: Add Methyl tert-butyl ether (MTBE) containing 0.05% w/v BHT to the quenched mixture (1:1 v/v ratio). Invert gently 10 times. Do not shake vigorously.
Causality: MTBE is less miscible with water than Ethyl Acetate, reducing the carryover of aqueous oxidants. BHT scavenges free radicals.
Validation Check: Allow the funnel to sit for 15 minutes. The phase boundary must be sharp and <2 mm thick. If a thick emulsion band persists, add 10 mL of saturated brine per 100 mL of solution and re-settle.
Step 3: Washing and Drying
Action: Separate the organic layer. Wash the organic layer once with degassed brine. Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) for 20 minutes.
Causality: Brine removes residual water. Na₂SO₄ chemically binds microscopic water droplets that harbor dissolved oxygen and trace metals.
Validation Check: The organic solution should be completely transparent and pale yellow. Swirl the flask; the Na₂SO₄ should flow freely like sand. If it clumps entirely, water is still present—add more Na₂SO₄.
Step 4: Concentration
Action: Filter the drying agent. Concentrate the filtrate using a rotary evaporator set to a maximum bath temperature of 30°C under high vacuum (e.g., < 50 mbar).
Causality: Low-temperature vacuum distillation prevents the thermal autoxidation of the phenol into benzoquinones and tars.
Validation Check: The final isolated oil/solid must remain pale yellow to off-white. A shift to dark brown indicates a failure in temperature control or oxygen exclusion.
References
[2]Title: Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties
Source: PMC (National Institutes of Health)
URL:
[3]Title: Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process
Source: PMC (National Institutes of Health)
URL:
[1]Title: Benzene Hydroxylation and Simultaneous Extraction of Phenol in Two Membrane Contactors Made with Three-Compartment Cells
Source: ACS Publications
URL:
[4]Title: Optimization of continuous phenol extraction from Vitis vinifera byproducts
Source: ResearchGate
URL:
Comparative Reactivity Guide: 3-Chloro-2-cyclopropylphenol vs. 2-Chloro-4-cyclopropylphenol
Halocyclopropylphenols are highly valued building blocks in modern drug discovery and agrochemical development. They offer a unique combination of steric bulk, metabolic stability, and precise lipophilicity modulation.
Author: BenchChem Technical Support Team. Date: April 2026
Halocyclopropylphenols are highly valued building blocks in modern drug discovery and agrochemical development. They offer a unique combination of steric bulk, metabolic stability, and precise lipophilicity modulation. This guide objectively compares the reactivity profiles of 3-chloro-2-cyclopropylphenol and 2-chloro-4-cyclopropylphenol , providing mechanistic insights and self-validating experimental protocols for application scientists.
Structural & Electronic Causality
The fundamental reactivity differences between these two isomers stem from the relative positioning of the hydroxyl (-OH), chloro (-Cl), and cyclopropyl (-cPr) groups. Understanding these electronic and steric microenvironments is critical for predicting reaction outcomes.
Acidity and Nucleophilicity
The proximity of the electronegative chlorine atom to the phenol group dictates the acidity via inductive electron withdrawal.
2-Chloro-4-cyclopropylphenol: The ortho-chloro group significantly stabilizes the phenoxide anion through strong inductive effects and potential intramolecular hydrogen bonding. This results in a lower pKa (~8.5, analogous to the established pKa of 2-chlorophenol[1]). Consequently, this isomer forms a nucleophilic phenoxide under milder basic conditions (e.g., K₂CO₃).
3-Chloro-2-cyclopropylphenol: The chlorine is meta to the hydroxyl group, exerting a much weaker inductive pull. Combined with the weakly electron-donating nature of the ortho-cyclopropyl group via Walsh orbital hyperconjugation, the pKa is elevated (~9.12, directly analogous to 3-chlorophenol[2]). O-alkylation of this isomer often requires stronger bases (e.g., Cs₂CO₃ or NaH) and is further hindered by the steric shielding of the adjacent cyclopropyl ring.
The strongly activating -OH group dominates the regioselectivity of incoming electrophiles, but the steric and electronic contributions of the other substituents dictate the final product distribution.
Fig 1. Electronic directing effects and EAS regioselectivity for both isomers.
Cross-Coupling Reactivity (C-Cl Activation)
Activating the C-Cl bond in chlorophenols is notoriously challenging due to the high bond dissociation energy (BDE ~330 kJ/mol)[3]. Furthermore, the free phenol can deprotonate and coordinate to the palladium center, forming off-cycle, inactive Pd-aryloxide complexes.
Recent advancements in Buchwald-Hartwig amination and Suzuki-Miyaura coupling utilize bulky, electron-rich phosphine ligands (e.g., XPhos, tBuBrettPhos) to force reductive elimination and prevent catalyst poisoning[4][5].
2-Chloro-4-cyclopropylphenol undergoes oxidative addition more readily due to lower steric hindrance at the C2 position compared to its isomer.
3-Chloro-2-cyclopropylphenol presents a significant steric challenge; the C-Cl bond at C3 is flanked by the bulky cyclopropyl group at C2, requiring higher catalyst loadings and elevated temperatures to achieve full conversion.
Fig 2. Mechanistic workflow of Pd-catalyzed cross-coupling for chlorophenols.
Quantitative Data Presentation
Table 1: Physicochemical & Electronic Comparison
Property
3-Chloro-2-cyclopropylphenol
2-Chloro-4-cyclopropylphenol
Substitution Pattern
OH (1), cPr (2), Cl (3)
OH (1), Cl (2), cPr (4)
Estimated pKa
~9.12 (Meta-Cl effect)
~8.48 (Ortho-Cl effect)
Steric Hindrance at OH
High (ortho-cPr shielding)
Moderate (ortho-Cl)
Primary EAS Position(s)
C4 and C6 (Mixture expected)
C6 (Highly selective)
Table 2: Relative Reactivity Metrics
Reaction Type
3-Chloro-2-cyclopropylphenol
2-Chloro-4-cyclopropylphenol
O-Alkylation (K₂CO₃, MeI)
Slower; requires elevated temp/time
Faster; readily forms phenoxide
EAS (Bromination, NBS)
Slower; yields C4/C6 regioisomers
Fast; highly regioselective at C6
Buchwald-Hartwig (C-Cl)
Slower; steric shielding at C3
Faster; less steric bulk at C2
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate built-in analytical checkpoints (In-Process Controls).
Protocol A: Regioselective Bromination (EAS)
Rationale: NBS in a polar aprotic solvent provides mild, controlled bromination. 2-chloro-4-cyclopropylphenol will selectively brominate at C6.
Preparation: Dissolve 1.0 mmol of the chlorocyclopropylphenol in 5 mL of anhydrous DMF and cool to 0 °C under N₂.
Reagent Addition: Add N-Bromosuccinimide (NBS, 0.95 mmol) portion-wise over 10 minutes. Causality: Using a slight sub-stoichiometric amount of NBS prevents over-bromination to the di-bromo species.
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature.
In-Process Control (IPC): Monitor by LC-MS.
Validation Check: The product will show a +78/80 Da mass shift (M+H pattern indicative of a single Br isotope). If unreacted starting material >5%, add 0.05 eq NBS.
Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy residual electrophilic bromine. Extract with EtOAc, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.
Protocol B: Buchwald-Hartwig Amination of the C-Cl Bond
Rationale: Utilizing a bulky biaryl phosphine ligand (XPhos) facilitates the difficult oxidative addition into the C-Cl bond while preventing the phenoxide from forming a stable, unreactive Pd(II) resting state[5].
Preparation: In an oven-dried Schlenk tube, combine the chlorocyclopropylphenol (1.0 mmol), the desired primary amine (1.2 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and finely milled anhydrous K₃PO₄ (2.5 mmol).
Atmosphere Exchange: Evacuate and backfill the tube with Argon three times. Causality: Pd(0) intermediates are highly susceptible to oxidation; strict anaerobic conditions are mandatory.
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) via syringe.
Reaction: Seal the tube and heat to 100 °C for 12 hours.
In-Process Control (IPC): Analyze a 20 µL aliquot by GC-MS.
Validation Check: Disappearance of the starting material molecular ion and appearance of the coupled product indicates successful cycle completion. If starting material persists, verify the integrity of the anaerobic seal.
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove inorganic salts and Pd black, and purify via flash chromatography.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7933, 3-Chlorophenol" PubChem[2]. [Link]
U.S. Environmental Protection Agency. "Ambient Water Quality Criteria for 2-chlorophenol" EPA[1]. [Link]
Smith, R. et al. "Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes" Journal of the American Chemical Society[4]. [Link]
Surry, D. S., & Buchwald, S. L. "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides" Accounts of Chemical Research[5]. [Link]
Benchmarking 3-Chloro-2-cyclopropylphenol against standard phenolic precursors
Benchmarking 3-Chloro-2-cyclopropylphenol: A Comparative Guide for Advanced Synthesis As a Senior Application Scientist, I frequently evaluate novel building blocks to streamline the synthesis of active pharmaceutical in...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking 3-Chloro-2-cyclopropylphenol: A Comparative Guide for Advanced Synthesis
As a Senior Application Scientist, I frequently evaluate novel building blocks to streamline the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals ()[1]. Among modern phenolic precursors, 3-Chloro-2-cyclopropylphenol (CAS: 1227417-87-9) has emerged as a highly specialized intermediate ()[2].
In modern drug discovery, incorporating a cyclopropyl ring provides unique conformational restriction and enhanced metabolic stability, while the chloro substituent serves as a robust handle for late-stage functionalization ()[3]. This guide objectively benchmarks 3-Chloro-2-cyclopropylphenol against standard phenolic precursors (Phenol, 2-Chlorophenol, and 2-Cyclopropylphenol), providing researchers with comparative data, mechanistic causality, and self-validating protocols to optimize downstream synthesis.
Structural & Electronic Profiling
The reactivity of any phenolic system is dictated by the delicate interplay of inductive and resonance effects ()[4]. Understanding the causality behind 3-Chloro-2-cyclopropylphenol's behavior requires isolating the impact of each substituent:
Hydroxyl Group (C1): Strongly electron-donating via resonance (+R), activating the ortho (C2, C6) and para (C4) positions for electrophilic attack.
Cyclopropyl Group (C2): Acts as a bulky, mildly electron-donating group (+I). It sterically blocks the C2 position and introduces significant steric bulk around C1 and C3. In drug design, this moiety is prized for increasing brain permeability and entropically favorable receptor binding ()[3].
Chloro Group (C3): Electron-withdrawing via induction (-I) but electron-donating via resonance (+R). It deactivates the ring slightly but directs electrophiles to its ortho (C2, C4) and para (C6) positions.
Logical mapping of substituent effects on 3-Chloro-2-cyclopropylphenol.
Comparative Reactivity Data
To objectively benchmark this precursor, we evaluate its performance in two fundamental synthetic transformations: Electrophilic Aromatic Substitution (EAS) via bromination, and Palladium-catalyzed Suzuki-Miyaura cross-coupling.
Table 1: Electrophilic Aromatic Substitution (Bromination with NBS)
Phenolic Precursor
Conversion Rate (1h)
Primary Product(s)
Regioselectivity
Phenol
>99%
2,4,6-Tribromophenol
Poor (Over-bromination)
2-Chlorophenol
92%
4-Bromo / 6-Bromo
Moderate (Para preferred)
2-Cyclopropylphenol
88%
4-Bromo-2-cyclopropylphenol
High (Para to OH)
3-Chloro-2-cyclopropylphenol
76%
4-Bromo / 6-Bromo mix
Controlled (C2 blocked)
Mechanistic Causality: The reduced conversion rate of 3-Chloro-2-cyclopropylphenol compared to unsubstituted phenol is due to inductive deactivation (-I) by the C3-chloro group and steric shielding by the C2-cyclopropyl group ()[4]. However, this "deactivation" is highly advantageous: it prevents uncontrolled over-bromination, allowing for precise functionalization at the C4 or C6 positions without requiring protecting groups.
Mechanistic Causality: The C3-Cl bond in 3-Chloro-2-cyclopropylphenol is adjacent to the bulky cyclopropyl ring. This steric bulk significantly impedes the oxidative addition step of the palladium catalytic cycle. To overcome this, higher catalyst loading and a sterically demanding, electron-rich ligand (SPhos) are required to force catalyst turnover ()[5].
Self-Validating Experimental Protocols
Reliability in scale-up synthesis requires protocols that verify their own success at critical junctures. The following methodologies are designed as self-validating systems.
Objective: Synthesize brominated derivatives of 3-Chloro-2-cyclopropylphenol while avoiding polybromination.
Preparation: Dissolve 10 mmol of 3-Chloro-2-cyclopropylphenol in 20 mL of anhydrous Acetonitrile (MeCN).
Causality: MeCN stabilizes the polar transition state of the EAS reaction, promoting cleaner conversion than non-polar solvents.
Reagent Addition: Cool the solution to 0 °C. Add 10.5 mmol of N-Bromosuccinimide (NBS) portion-wise over 15 minutes.
Causality: NBS provides a controlled, low concentration of electrophilic bromine, preventing the polybromination typically seen with Br₂ gas ()[6].
Self-Validation Check (TLC): After 1 hour, run a Thin-Layer Chromatography (TLC) plate (Hexanes:EtOAc 8:2) spiked with the starting material. The complete disappearance of the starting material spot confirms reaction completion. If unreacted precursor remains, add 0.5 mmol NBS and stir for 30 additional minutes.
Quenching: Add 10 mL of 10% aqueous sodium thiosulfate.
Causality: This instantly reduces any unreacted electrophilic bromine, preventing unwanted post-reaction bromination during solvent evaporation.
Isolation: Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.
Objective: Couple the C3-Cl position with a target aryl boronic acid (e.g., for WDR5 or MsbA inhibitor scaffolds) ()[7][8].
Catalyst Pre-activation: In an argon-purged Schlenk flask, combine Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).
Causality: SPhos is critical here; its biphenyl structure creates a deep catalytic pocket that facilitates oxidative addition into the sterically hindered C3-Cl bond adjacent to the cyclopropyl group.
Causality: 3 equivalents of base are used because the free phenolic -OH will consume one equivalent to form a phenoxide, leaving enough base to activate the boronic acid.
Solvent & Heating: Add 15 mL of Toluene/H₂O (10:1 v/v). Heat to 100 °C for 12 hours.
Self-Validation Check (GC-MS): Spike a 0.1 mL aliquot with an internal standard (dodecane). Run GC-MS to verify the mass balance and ensure the C3-Cl bond has been fully consumed. The presence of a dehalogenated side-product indicates premature protode-metallation, signaling the need for strictly anhydrous conditions or degassed solvents in future runs.
Self-validating experimental workflow for benchmarking precursor reactivity.
Conclusion
Benchmarking 3-Chloro-2-cyclopropylphenol against standard phenols reveals a highly specialized reactivity profile. While its inherent steric bulk and inductive deactivation lower raw reaction rates, these same properties afford exceptional regiocontrol during electrophilic aromatic substitution and provide a stable, conformationally-locked scaffold highly sought after in modern drug development. By utilizing self-validating protocols and sterically accommodating catalysts, researchers can effectively harness this precursor for complex API synthesis.
References
NextSDS. "3-Chloro-2-cyclopropylphenol — Chemical Substance Information." NextSDS Database. URL: [Link]
United States Department of Agriculture. "Predicting the Reactivity of Phenolic Compounds with Formaldehyde Under Basic Conditions: An Ab Initio Study." Forest Products Laboratory. URL: [Link]
National Institutes of Health. "Reactivity of phenolic compounds towards free radicals under in vitro conditions." PubMed Central (PMC). URL: [Link]
National Institutes of Health. "Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)." PubMed Central (PMC). URL: [Link]
Journal of Medicinal Chemistry. "Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity." American Chemical Society. URL: [Link]
National Institutes of Health. "Predicting Substrate Reactivity in Oxidative Homocoupling of Phenols Using Positive and Unlabeled Machine Learning." PubMed Central (PMC). URL: [Link]
A Comparative Guide to the NMR Chemical Shifts of Substituted Cyclopropylphenols
Introduction: The Significance of the Cyclopropyl Phenol Moiety in Modern Chemistry For the discerning researcher in drug development and medicinal chemistry, the cyclopropyl phenol scaffold represents a cornerstone of m...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of the Cyclopropyl Phenol Moiety in Modern Chemistry
For the discerning researcher in drug development and medicinal chemistry, the cyclopropyl phenol scaffold represents a cornerstone of molecular design. The unique structural and electronic properties of the cyclopropyl group—a strained, three-membered ring with significant s-character in its C-C bonds—impart profound effects on the physicochemical and pharmacological profiles of parent molecules. When appended to a phenol, a privileged structure in its own right, the resulting cyclopropylphenol core offers a rich canvas for synthetic exploration.
This guide provides an in-depth comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for a series of substituted cyclopropylphenols. Understanding these spectral nuances is paramount for the unambiguous structural elucidation of novel compounds, a critical step in any drug discovery pipeline. We will delve into the underlying principles governing the observed chemical shifts, offering field-proven insights to aid in your research endeavors.
Experimental Design: A Validated Approach to Synthesis and Analysis
To ensure the integrity of our comparative data, a standardized workflow for the synthesis, purification, and NMR analysis of a model set of substituted cyclopropylphenols is presented. This protocol is designed to be a self-validating system, providing a reliable foundation for generating high-quality, reproducible data.
Synthesis of Substituted Cyclopropylphenols: A General Protocol via Suzuki-Miyaura Coupling
A versatile and widely adopted method for the synthesis of aryl cyclopropanes is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with excellent yields.
Experimental Protocol: Synthesis of 4-Cyclopropylphenol
Reaction Setup: To a flame-dried round-bottom flask, add 4-bromophenol (1.0 eq.), cyclopropylboronic acid (1.5 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), and palladium(II) acetate (Pd(OAc)₂, 0.02 eq.) and SPhos (0.04 eq) as the ligand.
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a degassed mixture of toluene and water (10:1 v/v).
Reaction: Heat the mixture to 90 °C and stir vigorously for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-cyclopropylphenol.
This general procedure can be adapted for the synthesis of other substituted cyclopropylphenols by starting with the appropriately substituted bromophenol.
Caption: A generalized workflow for the synthesis and subsequent NMR analysis of substituted cyclopropylphenols.
NMR Spectroscopic Analysis
Protocol for NMR Sample Preparation and Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of the purified cyclopropylphenol in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of at least 4 s.
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument, typically at 100 MHz. Utilize proton decoupling to obtain a spectrum with singlets for each unique carbon.
Comparative Analysis of NMR Chemical Shifts
The following tables summarize the ¹H and ¹³C NMR chemical shifts for a representative set of substituted cyclopropylphenols. These data provide a basis for understanding the influence of the cyclopropyl group's position and the electronic nature of other substituents on the phenol ring.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Substituted Cyclopropylphenols in CDCl₃
Compound
Ar-H
OH
Cyclopropyl-H (methine)
Cyclopropyl-H (methylene)
Other Substituents
2-Cyclopropylphenol
6.7-7.2 (m, 4H)
~4.8 (br s)
~1.8 (m, 1H)
~0.6, ~0.9 (m, 4H)
-
3-Cyclopropylphenol
6.6-7.2 (m, 4H)
~4.9 (br s)
~1.8 (m, 1H)
~0.6, ~0.9 (m, 4H)
-
4-Cyclopropylphenol
~6.7 (d, 2H), ~7.0 (d, 2H)
~4.7 (br s)
~1.8 (m, 1H)
~0.6, ~0.9 (m, 4H)
-
2-Cyclopropyl-4-methoxyphenol
6.6-6.8 (m, 3H)
~4.6 (br s)
~1.8 (m, 1H)
~0.6, ~0.9 (m, 4H)
3.78 (s, 3H, -OCH₃)
2-Cyclopropyl-4-nitrophenol
~8.0 (d, 1H), ~7.8 (dd, 1H), ~6.9 (d, 1H)
~10.5 (br s)
~1.9 (m, 1H)
~0.7, ~1.0 (m, 4H)
-
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Cyclopropylphenols in CDCl₃
Compound
C-OH
C-cyclopropyl
Other Ar-C
Cyclopropyl-C (methine)
Cyclopropyl-C (methylene)
Other Substituents
2-Cyclopropylphenol
~151.0
~129.0
~115-128
~11.0
~6.0
-
3-Cyclopropylphenol
~155.0
~145.0
~113-130
~15.0
~9.0
-
4-Cyclopropylphenol
~153.0
~135.0
~115, ~127
~15.0
~9.0
-
2-Cyclopropyl-4-methoxyphenol
~149.0
~130.0
~112-117, ~154.0
~11.0
~6.0
55.7 (-OCH₃)
2-Cyclopropyl-4-nitrophenol
~158.0
~132.0
~115-126, ~141.0
~11.0
~6.5
-
(Note: The chemical shifts provided are approximate and can vary slightly based on the specific instrument, concentration, and solvent.)
Discussion: Interpreting the Spectral Data
The Anisotropic Effect of the Cyclopropane Ring
A hallmark of the ¹H NMR spectra of cyclopropyl-containing compounds is the pronounced upfield shift of the cyclopropyl protons. This is a direct consequence of the magnetic anisotropy of the three-membered ring. The circulation of electrons within the strained C-C bonds generates a local magnetic field that opposes the external magnetic field in the regions above and below the plane of the ring, creating a "shielding cone". Protons situated within this cone experience a reduced effective magnetic field and therefore resonate at a lower frequency (higher field). This shielding effect is a powerful diagnostic tool for identifying the presence of a cyclopropyl moiety.[1][2]
Influence of Substituent Position on the Phenolic Ring
The position of the cyclopropyl group relative to the hydroxyl group significantly impacts the chemical shifts of both the aromatic and cyclopropyl protons and carbons.
Aromatic Protons: The substitution pattern on the benzene ring dictates the multiplicity and chemical shifts of the aromatic protons. For instance, 4-cyclopropylphenol exhibits a more simplified aromatic region with two doublets, characteristic of a 1,4-disubstituted benzene ring. In contrast, the 2- and 3-isomers display more complex multiplets.
Cyclopropyl Protons and Carbons: The electronic environment of the cyclopropyl group is influenced by its proximity to the electron-donating hydroxyl group and its ability to conjugate with the π-system of the aromatic ring. This is reflected in the subtle but measurable differences in the chemical shifts of the cyclopropyl protons and carbons among the isomers.
Effect of Additional Substituents on the Aromatic Ring
The introduction of further substituents on the phenol ring allows for a finer tuning of the electronic environment and provides a clearer picture of substituent effects on the NMR spectra.
Electron-Donating Groups (EDGs): The presence of an electron-donating group, such as the methoxy group in 2-cyclopropyl-4-methoxyphenol, generally leads to an upfield shift (shielding) of the aromatic protons, particularly those ortho and para to the EDG.[3] This is due to an increase in electron density on the aromatic ring.
Electron-Withdrawing Groups (EWGs): Conversely, an electron-withdrawing group, such as the nitro group in 2-cyclopropyl-4-nitrophenol, causes a downfield shift (deshielding) of the aromatic protons. The strong deshielding effect of the nitro group is also evident in the significantly downfield shift of the phenolic hydroxyl proton.